Chlorphenesin Carbamate
Description
This compound is the carbamate ester form of chlorphenesin, a preservative agent and centrally-acting muscle relaxant with some anti-bacterial and anti-fungal, muscle relaxing and potential antineoplastic activities. Although the exact mechanism of action (MoA) has yet to be fully elucidated, chlorphenesin may inhibit tumor cell proliferation and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1965 and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLBLUECSEIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022803 | |
| Record name | Chlorphenesin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |
CAS No. |
886-74-8, 126632-50-6 | |
| Record name | Chlorphenesin carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenesin carbamate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenesin carbamate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenesin carbamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorphenesin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENESIN CARBAMATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
89-91 °C | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spinal Cord Mechanism of Action of Chlorphenesin Carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin carbamate (CPC) is a centrally acting skeletal muscle relaxant that exerts its primary effects within the spinal cord to alleviate muscle spasticity and pain. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of this compound at the spinal level. Through a synthesis of electrophysiological data, this document elucidates the direct and indirect actions of CPC on spinal neurons, including its effects on membrane potential, synaptic transmission, and reflex pathways. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding for research and drug development professionals.
Introduction
This compound is a carbamate derivative of chlorphenesin, historically used for the symptomatic treatment of painful musculoskeletal conditions.[1] Unlike peripherally acting muscle relaxants, CPC's therapeutic effects originate from its modulation of neuronal activity within the central nervous system, particularly the spinal cord.[2][3] Understanding its precise mechanism of action is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide will delve into the specific actions of CPC on spinal cord circuitry, focusing on its influence on motoneurons, primary afferent terminals, and both monosynaptic and polysynaptic reflex arcs.
Core Mechanism of Action in the Spinal Cord
The primary mechanism of action of this compound in the spinal cord is the depression of neuronal excitability, leading to a reduction in the transmission of signals that cause muscle hypertonicity. This is achieved through a combination of direct effects on neuronal membranes and potential modulation of inhibitory neurotransmitter systems.
Direct Hyperpolarization of Spinal Neurons
A cornerstone of CPC's action is its ability to directly hyperpolarize the membranes of both motoneurons (MNs) and primary afferent terminals (PATs).[4][5] This hyperpolarization increases the threshold for action potential generation, thereby making the neurons less likely to fire in response to excitatory stimuli.
Studies on the isolated frog spinal cord have demonstrated that CPC induces a marked and sustained hyperpolarization of both ventral and dorsal roots.[4][5] Crucially, this effect persists even in a high-magnesium, calcium-free solution, which blocks synaptic transmission.[4][5] This indicates a direct postsynaptic and presynaptic action on the neuronal membrane itself, independent of neurotransmitter release.[4][5] While the exact ion channels have not been definitively identified, this hyperpolarizing effect is likely due to an increase in chloride conductance into the cell or potassium conductance out of the cell.
Inhibition of Spinal Reflexes
This compound demonstrates a potent inhibitory effect on spinal reflexes, with a more pronounced action on complex polysynaptic pathways compared to the simpler monosynaptic reflex arc.[3][6]
-
Polysynaptic Reflexes: These multi-neuronal pathways are highly susceptible to depression by CPC. By hyperpolarizing interneurons and motoneurons, CPC dampens the propagation of excitatory signals through these circuits, leading to a significant reduction in polysynaptic reflex activity.[3]
-
Monosynaptic Reflexes: While also inhibited, the monosynaptic reflex, which involves a direct connection between a sensory neuron and a motor neuron, is less sensitive to CPC than polysynaptic reflexes.[3]
This differential effect suggests that the summative hyperpolarizing and stabilizing effects of CPC are more impactful in circuits with multiple synaptic connections.
Neuronal Membrane Stabilization
Beyond direct hyperpolarization, CPC appears to stabilize the neuronal membrane. In experiments using excitatory amino acids like L-glutamate to induce neuronal firing, CPC was able to abolish the firing of motoneurons without altering the initial depolarization caused by the amino acid.[4] This suggests that CPC does not block the excitatory receptors themselves but rather prevents the neuron from reaching the threshold for repetitive firing, possibly by prolonging the refractory period after an action potential.[4]
Putative Modulation of GABAergic Neurotransmission
Several sources suggest that this compound, like other carbamate muscle relaxants, may enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[7][8] The proposed mechanism is a positive allosteric modulation of the GABA-A receptor, which would lead to an increased influx of chloride ions and subsequent hyperpolarization of the postsynaptic neuron.[9] This would potentiate the natural inhibitory processes within the spinal cord. However, direct experimental evidence, such as receptor binding assays or patch-clamp studies specifically demonstrating this interaction for this compound, is not extensively available in the reviewed literature.
Quantitative Data from Electrophysiological Studies
The following tables summarize quantitative data from key studies investigating the effects of this compound on the spinal cord.
Table 1: Effects of this compound on Spinal Reflexes in Rats
| Parameter | Drug and Dose | Animal Model | Effect | Reference |
| Monosynaptic Reflex (MSR) | CPC (50 mg/kg i.v.) | Spinal Rats | Inhibition | [3] |
| Polysynaptic Reflex (PSR) | CPC (50 mg/kg i.v.) | Spinal Rats | Stronger inhibition than MSR | [3] |
| Motoneuron Excitability | CPC (50 mg/kg i.v.) | Spinal Rats | Reduced | [3] |
| Primary Afferent Terminal Excitability | CPC (50 mg/kg i.v.) | Spinal Rats | Unchanged | [3] |
Table 2: Effects of this compound on the Isolated Frog Spinal Cord
| Parameter | Drug Concentration | Preparation | Effect | Reference |
| Membrane Potential (PATs and MNs) | Not specified, but effective | Isolated Bullfrog Spinal Cord | Marked Hyperpolarization | [4][5] |
| Spontaneous Neuronal Activity | Not specified, but effective | Isolated Bullfrog Spinal Cord | Depressed | [4][5] |
| Reflex Potentials (Dorsal and Ventral Root) | Not specified, but effective | Isolated Bullfrog Spinal Cord | Depressed | [4] |
| L-glutamate induced Motoneuron Firing | Not specified, but effective | Isolated Bullfrog Spinal Cord | Abolished | [4] |
| Tetanic Stimulation (40 Hz) induced Potentials | Not specified, but effective | Isolated Bullfrog Spinal Cord | Depressed | [4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound at the spinal cord level.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Isolated Frog Spinal Cord Preparation (Sucrose-Gap Method)
This in vitro method allows for the direct measurement of potential changes in the dorsal and ventral roots in response to drug application, isolated from systemic physiological variables.
-
Animal Preparation: A bullfrog (Rana catesbeiana) is anesthetized by cooling in ice. The spinal cord, along with the 9th or 10th ventral and dorsal roots, is carefully isolated.[5]
-
Perfusion: A glass cannula is inserted into the anterior spinal artery for continuous perfusion with oxygenated Ringer's solution (Composition: 120 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 1 mM Tris, 5.6 mM glucose; pH 7.3).[5] To block synaptic transmission, a modified Ringer's solution containing 12 mM MgCl₂ and no CaCl₂ is used.[5]
-
Recording: The sucrose-gap method is employed to record potential changes. The spinal cord is placed in a multi-compartment chamber where one of the roots (dorsal or ventral) is passed through a stream of isotonic sucrose solution that separates the recording electrode in Ringer's solution from the rest of the spinal cord in the perfusion solution. This creates a high-resistance gap, allowing for the measurement of potential differences between the inside and outside of the neuronal membranes of the root.
-
Stimulation and Drug Application: Electrical stimulation can be applied to the dorsal or ventral roots to evoke reflex potentials. This compound and other pharmacological agents are applied via the perfusion solution.
In Vivo Spinal Reflex Recording in Rats
This in vivo preparation is used to assess the effects of systemically administered drugs on spinal reflex pathways in a living animal.
-
Animal Preparation: Rats are anesthetized and a laminectomy is performed to expose the lumbar spinal cord. The animal is spinalized (spinal cord transected at a higher level) to eliminate descending influences from the brain. Body temperature and respiratory status are monitored and maintained.
-
Nerve Preparation and Stimulation: A peripheral nerve, such as the tibial nerve, is dissected and placed on stimulating electrodes. This nerve contains both sensory and motor fibers.
-
Recording: The corresponding ventral root (containing motor axons) is dissected and placed on recording electrodes.
-
Reflex Elicitation and Measurement:
-
Monosynaptic Reflex (MSR): A low-intensity electrical stimulus is applied to the peripheral nerve, sufficient to activate large-diameter sensory afferents (Ia fibers) from muscle spindles. This evokes a short-latency reflex response in the ventral root.
-
Polysynaptic Reflex (PSR): A higher-intensity stimulus is applied to the peripheral nerve to recruit smaller-diameter afferent fibers. This results in a longer-latency, more complex reflex response in the ventral root, indicative of interneuronal processing.
-
-
Drug Administration: this compound is administered intravenously, and the changes in the amplitude and duration of the MSR and PSR are recorded over time.[3]
Conclusion
The mechanism of action of this compound in the spinal cord is characterized by a direct depression of neuronal excitability through membrane hyperpolarization and stabilization. This leads to a preferential inhibition of polysynaptic reflex pathways, which are crucial in maintaining muscle tone and mediating spasticity. While modulation of the GABAergic system is a plausible contributing factor, further direct molecular evidence is required to fully elucidate this aspect of its pharmacology. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design novel centrally acting muscle relaxants.
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mephenesin? [synapse.patsnap.com]
- 3. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of a muscle relaxant, this compound, on the spinal neurons of rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Carbamic acid - Wikipedia [en.wikipedia.org]
- 8. Meprobamate - Wikipedia [en.wikipedia.org]
- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Chlorphenesin Carbamate from p-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing chlorphenesin carbamate, a centrally acting skeletal muscle relaxant, starting from the precursor p-chlorophenol. This document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and scale-up activities.
Introduction
This compound, chemically known as 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate, is valued for its therapeutic effects in treating muscle spasms and associated pain.[1] The synthesis of this compound from p-chlorophenol is a multi-step process that first involves the formation of the intermediate, chlorphenesin (3-(p-chlorophenoxy)-1,2-propanediol), which is subsequently carbamated to yield the final active pharmaceutical ingredient. This guide will explore various methodologies for each of these critical steps.
Synthesis of the Intermediate: Chlorphenesin
The initial and crucial phase in the synthesis of this compound is the production of chlorphenesin. Several effective methods have been developed, with the most prominent routes commencing with p-chlorophenol and a three-carbon synthon.
Pathway A: Reaction of p-Chlorophenol with 3-Chloro-1,2-propanediol
This widely-used method involves the Williamson ether synthesis, where the sodium salt of p-chlorophenol reacts with 3-chloro-1,2-propanediol.
Reaction Scheme:
p-Chlorophenol + 3-Chloro-1,2-propanediol → Chlorphenesin
Experimental Protocol:
A detailed experimental protocol for this pathway is outlined below, based on established methodologies.[2][3]
-
Reactant Charging: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge p-chlorophenol, 3-chloro-1,2-propanediol, and ethanol.
-
Heating and Base Addition: Heat the mixture with stirring to a temperature of 70-80°C.
-
Slowly add a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Reaction: Maintain the reaction temperature at 75-85°C for a period of 2 to 5 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.
-
Crystallization and Purification: Add water to the filtrate to induce crystallization. Adjust the pH of the solution to 6.0-7.0 with dilute hydrochloric acid. Cool the solution in a water bath with stirring to facilitate the precipitation of crude chlorphenesin.
-
Isolation and Drying: Isolate the crude product by suction filtration and dry the solid to obtain chlorphenesin. Further purification can be achieved by recrystallization from an ethanol-water mixture.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (p-chlorophenol:3-chloro-1,2-propanediol) | 1:1.02 to 1:1.3 | [3] |
| Molar Ratio (p-chlorophenol:NaOH) | 1:1.07 to 1:1.1 | [3] |
| Reaction Temperature | 72-75°C | [3] |
| Reaction Time | 2-3 hours | [3] |
| Conversion Rate | 90-98% | [3] |
| Final Product Yield | 95.1% | [2] |
Pathway B: Green Synthesis from p-Chlorophenol, Glycerol, and Dialkyl Carbonate
In an effort to develop more environmentally friendly processes, a "green" synthesis route has been established that utilizes glycerol and a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate.[4] This method avoids the use of halogenated reactants like 3-chloro-1,2-propanediol.
Reaction Scheme:
p-Chlorophenol + Glycerol + Dialkyl Carbonate → Chlorphenesin
Experimental Protocol:
The following protocol is a representative example of this green synthesis approach.[4]
-
Reactant Charging: In a three-necked flask, sequentially add glycerol, dimethyl carbonate, p-chlorophenol, and a catalytic amount of sodium hydroxide.
-
Reaction: Heat the mixture to 110°C with slow stirring and maintain the reaction for 11 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated sodium chloride solution for washing, followed by the addition of dichloromethane for extraction.
-
Extraction and Concentration: Separate the organic phase and concentrate it to obtain a yellow-white solid.
-
Purification: Recrystallize the solid from dichloromethane and isolate the pure white product by suction filtration.
-
Drying: Dry the final product under vacuum at 45°C.
Quantitative Data Summary for Green Synthesis Variants:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Reference |
| Reactants | ||||
| p-Chlorophenol (mol) | 0.20 | 0.40 | 1.20 | [4] |
| Glycerol (mol) | 0.60 | 1.20 | 3.60 | [4] |
| Carbonate Source | Dimethyl Carbonate (0.28 mol) | Diethyl Carbonate (0.56 mol) | Dipropyl Carbonate (1.68 mol) | [4] |
| Catalyst | Sodium Hydroxide (0.02 mol) | Triethylamine (0.04 mol) | Potassium Hydroxide (0.12 mol) | [4] |
| Reaction Conditions | ||||
| Temperature | 110°C | 120°C | 130°C | [4] |
| Reaction Time | 11 hours | 12 hours | 13 hours | [4] |
| Results | ||||
| Yield | 82% | - | - | |
| Purity | 95.4% | - | - |
Synthesis of this compound from Chlorphenesin
Once chlorphenesin has been synthesized and purified, the final step is the carbamation of its primary hydroxyl group.
Pathway C: Reaction with Diethyl Carbonate and Ammonolysis
This common industrial method involves a two-step, one-pot reaction where chlorphenesin first reacts with diethyl carbonate to form a cyclic carbonate intermediate, which is then opened with ammonia to yield this compound.
Reaction Scheme:
Chlorphenesin + Diethyl Carbonate → Cyclic Intermediate Cyclic Intermediate + Ammonia → this compound
Experimental Protocol:
A representative protocol for this carbamation process is provided below.[5][6]
-
Transesterification: In a reaction flask, combine chlorphenesin and diethyl carbonate. Heat the mixture to 40-50°C and add a transesterification catalyst, such as sodium ethoxide. Continue heating for approximately 1.5 hours.
-
Solvent Removal: Remove the organic solvent by distillation under reduced pressure.
-
Amination: Cool the reaction mixture slightly and add a mixed solvent of dimethylformamide and tert-butanol. Subsequently, add a 25% industrial ammonia solution.
-
Reaction: Maintain the reaction temperature between 15-20°C for 9 hours.
-
Crystallization and Isolation: Cool the mixture to around 0°C and freeze for 4 hours to induce crystallization. Isolate the crude product by suction filtration.
-
Washing and Purification: Wash the filter cake with a cold (0-5°C) aqueous ammonia solution (1%). The crude product can be further purified by recrystallization from a mixed solvent system of ethanol and ethyl acetate containing a small amount of ammonia.
Microwave-Assisted Variation:
To enhance reaction efficiency, microwave irradiation can be employed.[5]
-
In a microwave reactor, combine dry chlorphenesin (1 mol), diethyl carbonate (1.69 mol), and a transesterification catalyst such as alumina-supported sodium oxide.
-
Irradiate the mixture with microwaves (e.g., 100W) for a specified duration (e.g., 150 minutes).
-
The subsequent amination and purification steps are similar to the conventional heating method.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Chlorphenesin:Diethyl Carbonate) | 1:1 to 1:5 | [5] |
| Amination Temperature | 0-40°C | [5] |
| Amination Time (Conventional) | 9 hours | [6] |
| Microwave Power | 100W | [5] |
| Microwave Time | 150 minutes | [5] |
| Yield | 79.9% | [5] |
| Purity | 99.2% | [5] |
Pathway D: Reaction with Carbamoyl Chloride
A more direct approach to carbamation is the reaction of chlorphenesin with carbamoyl chloride.[1]
Reaction Scheme:
Chlorphenesin + Carbamoyl Chloride → this compound
While this method is conceptually straightforward, the instability and hazardous nature of carbamoyl chloride necessitate careful handling and controlled reaction conditions. Detailed, publicly available experimental protocols with quantitative data for this specific reaction are less common. However, the general procedure involves the esterification of the primary hydroxyl group of chlorphenesin with carbamoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Visualizing the Synthesis Pathways
To provide a clearer understanding of the chemical transformations and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Chemical Synthesis Pathways
Caption: Chemical synthesis pathways to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from p-chlorophenol can be achieved through multiple, robust pathways. The selection of a specific route will depend on factors such as raw material availability, cost, environmental considerations, and desired scale of production. The detailed protocols and quantitative data presented in this guide offer a solid foundation for laboratory synthesis and process development. For large-scale manufacturing, further optimization of reaction conditions, solvent selection, and purification methods will be essential to ensure high yield, purity, and cost-effectiveness. It is imperative that all experimental work is conducted with appropriate safety precautions, particularly when handling hazardous materials.
References
- 1. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 2. Chlorphenesin synthesis - chemicalbook [chemicalbook.com]
- 3. CN111056928A - A kind of method of synthesizing chlorphenesin - Google Patents [patents.google.com]
- 4. Method for green, efficient and selective synthesis of chlorphenesin - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101851180A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. CN101624354A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Chlorphenesin Carbamate: Chemical Structure and Properties
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and pharmacological characteristics of chlorphenesin carbamate. The information is intended for researchers, scientists, and professionals involved in drug development who require a thorough understanding of this centrally acting muscle relaxant.
Chemical Identity and Structure
This compound, with the CAS number 886-74-8, is chemically known as (3-(4-chlorophenoxy)-2-hydroxypropyl)carbamate.[1][2] It is the carbamate ester of chlorphenesin.[3] The presence of a carbamate group is a key structural feature that enhances its activity compared to its parent compound, chlorphenesin.[4]
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [1] |
| Molecular Weight | 245.66 g/mol | [1] |
| IUPAC Name | (3-(4-chlorophenoxy)-2-hydroxypropyl)carbamate | [1][2] |
| CAS Number | 886-74-8 | [1][2] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 88-92 °C | [1][2] |
| Water Solubility | 1.39 mg/mL (predicted) | [7] |
| Solubility | Freely soluble in methanol and ethanol (95%); soluble in 2-propanol; sparingly soluble in diethyl ether; slightly soluble in water; practically insoluble in hexane. | [5] |
| pKa (Strongest Acidic) | 13.61 (predicted) | [7] |
| logP | 0.96 (predicted) | [7] |
Pharmacological Properties
This compound is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects are attributed to its action on the central nervous system, rather than a direct effect on skeletal muscles.[8]
Mechanism of Action
The primary mechanism of action of this compound is believed to be the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] This enhancement of GABAergic activity leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the neuronal membrane.[9][10] This stabilization of the neuronal membrane makes it less likely to reach the threshold for firing an action potential, thereby reducing neuronal excitability and producing muscle relaxation.[11][12] While the exact binding site on the GABA-A receptor complex has not been fully elucidated, its action as a positive allosteric modulator is the prevailing hypothesis.
Pharmacokinetics
This compound is rapidly absorbed after oral administration.[5] It is primarily metabolized in the liver, with the main metabolite being a glucuronide conjugate.[11] Excretion occurs predominantly through the kidneys.[1] The biological half-life in humans is approximately 3.5 hours.[4]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for research and quality control.
Synthesis of this compound
Two notable methods for the synthesis of this compound are described below.
Method 1: Reaction with Phosgene and Ammonolysis
This method involves a two-step process starting from 3-p-chlorophenoxy-1,2-propanediol (chlorphenesin).
-
Step 1: Phosgenation: 1.0 mole of chlorphenesin is suspended in 1000 mL of benzene in a 5-liter flask equipped with a dropping funnel, thermometer, and stirrer. 1.0 mole of phosgene in 500 mL of cold, dry benzene is added dropwise over 45 minutes, maintaining the temperature at 30°C until all solid material dissolves. 1.0 mole of triethylamine is then added dropwise, and the mixture is stirred for 45 minutes at 30°C.[1]
-
Step 2: Ammonolysis: The reaction mixture is cooled to 5°C and extracted with cold water to remove triethylamine hydrochloride. The benzene fraction containing the intermediate is added to 600 mL of cold concentrated ammonium hydroxide and agitated vigorously at 5°C for 7 hours.[1]
-
Purification: The crude product is filtered, dissolved in hot benzene, dried, and recrystallized from a mixture of benzene and toluene to yield crystalline this compound.[4]
Method 2: Microwave-Assisted Synthesis
This method offers a more efficient and environmentally friendly approach.
-
Reaction Setup: In a 500 mL reaction flask equipped with a condensation reflux unit, stirrer, and thermometer, 202.6 g (1 mol) of dry chlorphenesin, 200 g (1.69 mol) of diethyl carbonate, and 4 g of alumina-supported sodium oxide catalyst are added.[13]
-
Microwave Irradiation: The flask is placed in a microwave reactor, and irradiation is carried out at 100W for 150 minutes.[13]
-
Work-up and Crystallization: After cooling, 100 mL of water, 60 g (1.1 mol) of ammonium chloride, and 44 g (1.1 mol) of sodium hydroxide are added. The mixture is cooled to 5-15°C and stirred for 5 hours. The resulting crystals are filtered, washed with pure water, and recrystallized from butanol.[13]
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Determination
This HPLC method is suitable for the determination of this compound and its β-isomer impurity.
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Chromatographic Conditions:
-
Sample Preparation: A solution of this compound is prepared in the mobile phase.
-
Retention Times: Under these conditions, the retention time for this compound is approximately 9.09 minutes, and for the β-isomer is approximately 9.74 minutes.[13]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action and an experimental workflow for the analysis of this compound.
Caption: Proposed Mechanism of Action of this compound.
Caption: Experimental Workflow for HPLC Purity Analysis.
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of insecticides on GABA-induced chloride influx into rat brain microsacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 886-74-8 [m.chemicalbook.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. CAS 886-74-8: this compound | CymitQuimica [cymitquimica.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloride Influx Aggravates Ca2+-Dependent AMPA Receptor-Mediated Motoneuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG DRUG: this compound [genome.jp]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Buy this compound | 886-74-8 | >98% [smolecule.com]
An In-depth Technical Guide to the Metabolism and Metabolic Pathways of Chlorphenesin Carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin carbamate, a centrally acting skeletal muscle relaxant, undergoes extensive metabolism primarily in the liver, leading to the formation of various metabolites that are subsequently excreted in the urine. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism. It details the primary metabolic pathways, identifies the key metabolites, presents available quantitative data, outlines experimental protocols for metabolic studies, and illustrates the metabolic and proposed signaling pathways using diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
This compound, chemically known as 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate, has been utilized for its muscle relaxant properties.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, safety profile, and potential drug-drug interactions. The biotransformation of this compound involves several key enzymatic reactions, resulting in a diverse range of metabolites. This guide synthesizes the available scientific literature to provide a detailed technical overview of its metabolism.
Metabolic Pathways
The metabolism of this compound is complex, involving multiple enzymatic pathways. The primary routes of biotransformation include hydrolysis, oxidation, and conjugation reactions such as glucuronidation and sulfation.[2] These processes occur predominantly in the liver.
The main metabolic pathways identified are:
-
Hydrolysis: The carbamate ester bond can be hydrolyzed to yield chlorphenesin and carbamic acid.
-
Oxidation: The aliphatic side chain can undergo oxidation to form carboxylic acid derivatives.
-
Hydroxylation: The aromatic ring can be hydroxylated.[2]
-
O-Glucuronidation: The hydroxyl groups of the parent compound or its metabolites can be conjugated with glucuronic acid.[2]
-
Sulfation: Conjugation with a sulfate group is another observed metabolic route.[2]
A recent study in humans identified a total of 29 metabolites of this compound in urine, highlighting the complexity of its biotransformation.[2]
Key Metabolites
Several key metabolites of this compound have been identified in both human and animal studies. These include:
-
Ether glucuronide of this compound: This is the major metabolite.[3]
-
p-Chlorophenoxylactic acid
-
p-Chlorophenoxyacetic acid (4-CPA): This metabolite is also a known metabolite of other compounds, which is relevant in contexts such as anti-doping controls.[2][4]
-
Sulfate conjugate of p-chlorophenol
-
Hydroxylated metabolites [2]
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of this compound.
Table 1: Urinary Excretion of this compound Metabolites in Humans
| Metabolite | Percentage of Dose Excreted in Urine | Reference |
| Ether glucuronide of this compound | 49% | [3] |
| p-Chlorophenoxyacetic acid | 17% | [3] |
| Sulfate conjugate of p-chlorophenol | 9% | [3] |
| p-Chlorophenoxylactic acid | 5% | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Korean Volunteers (Single Dose)
| Dose | Cmax (μg/mL) | Tmax (hr) | AUC0-t (μg·hr/mL) | t1/2 (hr) | Reference |
| 250 mg (Test) | 2.5 ± 0.6 | 1.0 (0.3 - 4.0) | 8.8 ± 1.9 | 2.3 ± 0.5 | [5] |
| 250 mg (Reference) | 2.4 ± 0.5 | 1.0 (0.3 - 3.0) | 8.6 ± 1.7 | 2.3 ± 0.5 | [5] |
| 500 mg (Test) | 4.8 ± 1.1 | 1.0 (0.3 - 4.0) | 18.2 ± 3.8 | 2.4 ± 0.4 | [5] |
| 500 mg (Reference) | 4.6 ± 0.9 | 1.0 (0.7 - 2.0) | 17.8 ± 3.4 | 2.4 ± 0.4 | [5] |
Data are presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.
Experimental Protocols
This section details the methodologies employed in key studies on this compound metabolism.
Human Metabolism Study using LC-Q Exactive HF-MS
This protocol is based on a study that identified 29 metabolites in human urine.[2]
-
Study Design: Ten healthy volunteers were administered this compound tablets orally. Urine samples were collected before and at various time points after administration.
-
Sample Preparation: A 200 µL aliquot of urine was mixed with 175 µL of 100 mM ammonium acetate (pH 4) and 25 µL of β-glucuronidase solution. The mixture was incubated at 40°C for 60 minutes to deconjugate glucuronide metabolites. The reaction was quenched by adding 20 µL of 5 M ammonium hydroxide.[6]
-
LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatography system coupled to a Q Exactive HF orbitrap mass spectrometer (LC-Q Exactive HF-MS).
-
Chromatographic Separation: Specific column and mobile phase details were not provided in the abstract, but a reversed-phase column with a gradient elution using mobile phases such as water with formic acid and acetonitrile with formic acid is a common approach for such analyses.
-
Mass Spectrometry: The analysis was performed in full MS and data-dependent MS2 (ddMS2) scanning modes to obtain high-resolution mass spectra for accurate molecular formula determination and fragmentation patterns for structural elucidation of metabolites.[2]
-
In Vivo Metabolism Study in Rats using Radiotracer
This protocol is based on studies investigating the metabolism of ¹⁴C-labeled this compound in rats.[7]
-
Study Design: Rats were administered ¹⁴C-chlorphenesin carbamate orally or intravenously. Urine, feces, and bile were collected over a specified period.
-
Sample Preparation:
-
Urine and Bile: May be analyzed directly or after enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.
-
Feces: Homogenized and extracted with an appropriate organic solvent (e.g., methanol) to isolate the parent drug and metabolites.
-
-
Analysis:
-
Quantification of Radioactivity: Total radioactivity in samples was determined by liquid scintillation counting to perform a mass balance analysis.
-
Metabolite Profiling: Samples were profiled using radio-chromatography techniques such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to separate the parent drug from its metabolites.
-
Metabolite Identification: The fractions containing radioactive peaks were collected and subjected to mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy for structural identification.
-
In Vitro Metabolism Study using Liver Microsomes
This is a general protocol for assessing the in vitro metabolism of this compound.
-
Materials:
-
This compound
-
Liver microsomes (from human or relevant animal species)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
-
Incubation Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsome suspension and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the depletion of the parent compound and the formation of metabolites.
-
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of this compound.
Experimental Workflow for Human Metabolism Study
Caption: Workflow for human this compound metabolism study.
Proposed Mechanism of Action on Spinal Neurons
The exact molecular mechanism of this compound is not fully elucidated, but it is believed to act on the central nervous system, potentially by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Studies on spinal neurons suggest that it inhibits neuronal firing by stabilizing the neuronal membrane.
Caption: Proposed mechanism of this compound action.
Conclusion
This compound undergoes extensive Phase I and Phase II metabolism, with the ether glucuronide being the most abundant metabolite. The primary metabolic pathways are hydrolysis, oxidation, glucuronidation, and sulfation. While the general metabolic profile is understood, further studies are needed to fully characterize all metabolites and the enzymes responsible for their formation. The detailed experimental protocols provided in this guide can serve as a foundation for designing future metabolism studies. The proposed mechanism of action involves the modulation of the GABAergic system, leading to its muscle relaxant effects, although the precise molecular interactions require further investigation. This technical guide provides a comprehensive resource for professionals in the field of drug metabolism and development, summarizing the current knowledge on the metabolic fate of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatographic-mass spectrometric analysis of the urinary metabolite profile of chlorphenesin observed after dermal application of chlorphenesin-containing sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Absorption, distribution, metabolism and excrection of 14C this compound in rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Degradation of Chlorphenesin Carbamate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate, a centrally acting muscle relaxant, is susceptible to degradation in aqueous environments, which can impact its efficacy and safety. Understanding the degradation pathways and the resulting products is crucial for the development of stable pharmaceutical formulations. This technical guide provides an in-depth overview of the degradation of this compound in aqueous solutions, summarizing key degradation products, reaction kinetics, and analytical methodologies for their assessment.
Core Degradation Pathway: Hydrolysis
The primary degradation route for this compound in aqueous solution is hydrolysis of the carbamate ester linkage. This reaction yields two main products: chlorphenesin and carbamic acid. Carbamic acid is unstable and further decomposes to ammonia and carbon dioxide.
This hydrolysis is subject to catalysis by both acid and base.
Acid-Catalyzed Hydrolysis
In strongly acidic aqueous solutions, the degradation of this compound follows pseudo-first-order kinetics.[1] The degradation mechanism involves the specific acid-catalyzed removal of the carbamoyl group without isomerization.[1] This process is distinct from the degradation pathway observed in strongly alkaline conditions.[1]
Alkaline-Catalyzed Hydrolysis
While the exact kinetics have not been detailed in the reviewed literature, the degradation mechanism of this compound in strongly alkaline aqueous solutions is reported to be different from that in acidic solutions.[1] It is anticipated that hydrolysis under alkaline conditions also leads to the formation of chlorphenesin.
Potential Degradation Pathways Under Stress Conditions
Forced degradation studies are essential to identify potential degradation products that may form under various environmental stressors.
Photodegradation
Oxidative Degradation
No specific studies detailing the oxidative degradation products of this compound were identified in the reviewed literature. However, it is a standard component of forced degradation studies, typically employing reagents like hydrogen peroxide, to assess the molecule's susceptibility to oxidation.
Quantitative Data on Degradation
The available quantitative data primarily focuses on the degradation kinetics in strongly acidic solutions.
| Parameter | Condition | Value | Reference |
| Reaction Order | Strongly acidic aqueous solution | Pseudo-first-order | [1] |
| Apparent Activation Energy (Ea) | Strongly acidic aqueous solution | 21.8 kcal·mol⁻¹ | [1] |
| Apparent Entropy of Activation (ΔS‡) | 50°C in strongly acidic aqueous solution | -21.3 cal·deg⁻¹·mol⁻¹ | [1] |
Note: There is a lack of published quantitative data on the degradation kinetics of this compound in neutral and alkaline aqueous solutions.
Identified Degradation Products
| Stress Condition | Degradation Product | Method of Identification | Reference |
| Acidic Hydrolysis | Chlorphenesin | Detected as an acidic degradation product | [1] |
| Photolysis (of related compound Chlorphenesin) | 4-Chlorophenol | Gas and Liquid Chromatography with tandem mass spectrometry (GC-MS/MS and LC-HR MS/MS) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound degradation.
Forced Degradation Studies
Objective: To generate potential degradation products under various stress conditions.
Methodology:
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At predetermined time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N sodium hydroxide as the stress agent.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 N hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration.
-
Withdraw aliquots at intervals and dilute for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a transparent container.
-
Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze the exposed and control samples at various time points.
-
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its degradation products.
Methodology (Example):
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Visualizations
Degradation Pathway of this compound
Caption: Primary and potential secondary degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting and analyzing forced degradation studies.
References
The Pharmacology of Chlorphenesin Carbamate: A Technical Guide for Researchers
An In-depth Examination of a Centrally Acting Skeletal Muscle Relaxant
Introduction
Chlorphenesin carbamate, a centrally acting skeletal muscle relaxant, has been utilized for the symptomatic treatment of painful muscle spasms associated with musculoskeletal conditions.[1][2] As a carbamate derivative of chlorphenesin, its pharmacological activity is primarily attributed to its effects on the central nervous system, leading to a reduction in muscle hypertonicity and pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, intended for researchers, scientists, and drug development professionals. The document delves into its mechanism of action, pharmacokinetics, and pharmacodynamics, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Chemical and Physical Properties
This compound is chemically known as 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate.[3] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [2] |
| Molecular Weight | 245.66 g/mol | [2] |
| CAS Number | 886-74-8 | [4] |
| Melting Point | 89-91 °C | |
| Appearance | White crystalline powder | [3] |
Mechanism of Action
This compound exerts its muscle relaxant effects through a central mechanism of action, primarily by depressing neuronal activity within the spinal cord.[5][6] It does not act directly on skeletal muscle fibers or the neuromuscular junction. The primary mechanism involves the inhibition of polysynaptic reflexes, with a lesser effect on monosynaptic reflexes.[5][7] This selective depression of polysynaptic pathways is a key characteristic of its pharmacological profile.
Effects on Spinal Reflexes
Preclinical studies in animal models have demonstrated that this compound significantly inhibits spinal reflexes. In spinal rats, an intravenous dose of 50 mg/kg was shown to inhibit both monosynaptic and polysynaptic reflexes, with a more pronounced effect on the latter.[7] This preferential inhibition of polysynaptic reflexes, which are involved in maintaining increased muscle tone, is believed to be a major contributor to its muscle relaxant properties. The drug has been shown to reduce the excitability of motoneurons.[7]
Potential GABAergic Modulation
While the precise molecular targets have not been fully elucidated, it is believed that this compound may enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6] By potentiating GABAergic activity, the drug would increase the threshold for neuronal excitation, thereby suppressing the excessive neural firing that leads to muscle spasms.[6] However, direct binding studies to GABA receptors are not extensively reported in the available literature.
The proposed signaling pathway for the action of this compound at the spinal cord level is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Comparative pharmacokinetics of this compound and methocarbamol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chlorphenesin Carbamate (CAS Number: 886-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin carbamate, with the Chemical Abstracts Service (CAS) number 886-74-8, is a centrally acting skeletal muscle relaxant. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, pharmacology, pharmacokinetics, and toxicity. Detailed experimental protocols for its analysis and evaluation are presented, alongside visualizations of its proposed signaling pathway and a representative experimental workflow to support further research and development.
Physicochemical Properties
This compound is a white crystalline powder with a slightly bitter taste.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 886-74-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [2][3] |
| Molecular Weight | 245.66 g/mol | [2][3] |
| Melting Point | 88-91 °C | [2] |
| Boiling Point | 481.8 ± 40.0 °C at 760 mmHg | [4] |
| Solubility | Freely soluble in methanol and ethanol; soluble in 2-propanol; sparingly soluble in diethyl ether; slightly soluble in water; practically insoluble in hexane. | [5] |
| pKa (Strongest Acidic) | 13.61 | [6] |
| pKa (Strongest Basic) | -3.4 | [6] |
| LogP | 0.96 | [6] |
Mechanism of Action
This compound functions as a centrally acting muscle relaxant, exerting its effects on the central nervous system (CNS) rather than directly on skeletal muscle fibers.[7] The primary mechanism is believed to involve the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) within the CNS.[8] By enhancing GABAergic activity, this compound suppresses polysynaptic reflexes in the spinal cord and at supraspinal levels, leading to a reduction in skeletal muscle spasms and tonicity.[9]
Signaling Pathway
The proposed signaling pathway for this compound's action on a central nervous system neuron is depicted below. It is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.
Proposed signaling pathway of this compound.
Pharmacology
The primary pharmacological effect of this compound is skeletal muscle relaxation. It is indicated for the symptomatic treatment of painful muscle spasms associated with musculoskeletal conditions.[2] Studies in animal models have demonstrated its efficacy in reducing experimentally induced muscle spasms and rigidity.[10]
Pharmacokinetics
This compound is readily absorbed after oral administration.[11] It is metabolized in the liver, primarily through glucuronidation, and its metabolites are excreted in the urine.[12]
| Parameter | Value | Species | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Human | [11] |
| Biological Half-life (t½) | ~3.5 hours | Human | [13] |
| Excretion | Primarily renal | Human, Rat | [12] |
Safety and Toxicity
The acute toxicity of this compound has been evaluated in animal models.
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ | 744 mg/kg | Rat (male) | Oral | [13] |
| LD₅₀ | 817 mg/kg | Rat (female) | Oral | [13] |
| LD₅₀ | 807 mg/kg | Mouse (male) | Oral | [13] |
| LD₅₀ | 844 mg/kg | Mouse (female) | Oral | [13] |
Common side effects in humans include dizziness, drowsiness, and gastrointestinal disturbances.[11]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a method for the quantification of this compound in bulk drug and pharmaceutical formulations.
Objective: To determine the purity and concentration of this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile, water, and phosphoric acid mixture. A typical mobile phase could be a mixture of hexane for liquid chromatography, 2-propanol, and acetic acid (700:300:1).[13]
-
Standard: this compound reference standard
-
Sample: Dissolved this compound
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase and degas it before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental workflow for HPLC analysis.
In Vitro Electrophysiology on Frog Spinal Cord
This protocol is based on studies investigating the effect of this compound on spinal neuron excitability.[1]
Objective: To assess the direct action of this compound on primary afferent terminals and motoneurons.
Materials:
-
Isolated bullfrog spinal cord preparation
-
Sucrose-gap recording apparatus
-
Ringer's solution (and a high-Mg²⁺, Ca²⁺-free version)
-
This compound solution of known concentrations
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Preparation of Spinal Cord: Isolate the bullfrog spinal cord with dorsal and ventral roots intact.
-
Mounting: Mount the preparation in the sucrose-gap chamber, allowing for separate perfusion of the spinal cord and recording of root potentials.
-
Baseline Recording: Perfuse the spinal cord with normal Ringer's solution and record baseline spontaneous activity and evoked potentials by stimulating the dorsal root.
-
Drug Application: Switch the perfusion to a Ringer's solution containing a known concentration of this compound.
-
Recording: Record changes in spontaneous activity, resting membrane potential (hyperpolarization), and the amplitude and latency of evoked dorsal and ventral root potentials.
-
Washout: Perfuse with normal Ringer's solution to observe the reversibility of the effects.
-
Control Experiment: Repeat the experiment using a high-Mg²⁺, Ca²⁺-free Ringer's solution to block synaptic transmission and assess the direct effects on the neuronal membrane.
GABA-A Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of this compound to the GABA-A receptor.
Objective: To determine if this compound interacts with the GABA-A receptor.
Materials:
-
Rat brain membrane preparation (e.g., from cortex or cerebellum)
-
Radiolabeled ligand for the GABA-A receptor (e.g., [³H]muscimol or [³H]GABA)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brain tissue.
-
Assay Setup: In a series of tubes, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and either:
-
Buffer only (for total binding)
-
A high concentration of unlabeled GABA (for non-specific binding)
-
Varying concentrations of this compound (for competition binding)
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the competition binding data to determine the IC₅₀ value of this compound, which represents the concentration that inhibits 50% of the specific binding of the radioligand.
Conclusion
This compound is a well-characterized skeletal muscle relaxant with a central mechanism of action mediated through the enhancement of GABAergic neurotransmission. This guide provides essential technical information and detailed experimental protocols to facilitate further research into its pharmacological properties and potential therapeutic applications. The provided data and methodologies can serve as a valuable resource for scientists and drug development professionals in the field.
References
- 1. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A pharmacological study of this compound. Tolerance to this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 12. Controlled clinical evaluation of a new muscle relaxant--chlorphenesin carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Spectroscopic Analysis of Chlorphenesin Carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure
Chlorphenesin carbamate possesses a molecular formula of C₁₀H₁₂ClNO₄ and a molecular weight of 245.66 g/mol .[2] The structure features a p-chlorophenoxy group, a secondary alcohol, and a primary carbamate ester. These functional groups are key to its spectroscopic signature.
References
Methodological & Application
chlorphenesin carbamate HPLC analytical method development
An HPLC (High-Performance Liquid Chromatography) analytical method is crucial for the quantitative determination of Chlorphenesin Carbamate in bulk drug and pharmaceutical dosage forms. This application note details the development and validation of a simple, precise, and stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for quality control and stability studies.
This compound is a centrally acting skeletal muscle relaxant used to treat muscle pain and spasms.[1][2] Its carbamate ester structure makes it susceptible to hydrolysis, necessitating a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its potential degradation products.[3][4]
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method, particularly for selecting appropriate solvents for sample and standard preparation.
| Property | Value | Reference |
| Chemical Name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | [5] |
| Molecular Formula | C10H12ClNO4 | [1][5] |
| Molecular Weight | 245.66 g/mol | [1][5] |
| Melting Point | 88 - 91 °C | [1][6] |
| Solubility | Freely soluble in methanol and ethanol (95%); slightly soluble in water. | [5][6] |
| UV Maximum (λmax) | ~280 nm | [6] |
HPLC Method Development Strategy
The goal is to develop a stability-indicating RP-HPLC method capable of separating this compound from its impurities and degradation products. A reversed-phase method using a C18 column is chosen for its versatility and robustness in analyzing moderately polar compounds.
Caption: HPLC method development workflow.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC grade methanol, acetonitrile, and water. Analytical grade ortho-phosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide.
-
Standard: this compound Reference Standard.
Optimized Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak with adequate retention and resolution.
| Parameter | Condition |
| Mobile Phase | Methanol : Water (55:45, v/v) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): For a tablet formulation, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume. Further dilute 10 mL of this solution to 100 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method. The primary degradation product in acidic and alkaline conditions is expected to be chlorphenesin, formed by the hydrolysis of the carbamate ester linkage.[3]
Caption: Forced degradation stress conditions and pathway.
Protocol for Forced Degradation
A stock solution of this compound (1000 µg/mL) is used for all stress conditions. After exposure, solutions are neutralized (if necessary) and diluted with the mobile phase to a final concentration of 100 µg/mL before analysis.
| Stress Condition | Protocol |
| Acid Hydrolysis | 5 mL of stock + 5 mL of 1N HCl; heat at 80°C for 4 hours. |
| Alkaline Hydrolysis | 5 mL of stock + 5 mL of 1N NaOH; heat at 80°C for 2 hours. |
| Oxidative Degradation | 5 mL of stock + 5 mL of 30% H2O2; keep at room temp for 24 hours. |
| Thermal Degradation | Keep the solid drug in a hot air oven at 105°C for 48 hours, then prepare solution. |
| Photolytic Degradation | Expose the solid drug to UV light (254 nm) for 7 days, then prepare solution. |
The method's specificity is confirmed if the this compound peak is well-resolved from all degradation product peaks, and the peak purity passes the acceptance criteria (purity angle < purity threshold) using a PDA detector.
Method Validation Protocol
The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7][8]
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Kinetics and Mechanism of Degradation of this compound in Strongly Acidic Aqueous Solutions [jstage.jst.go.jp]
- 4. This compound CAS#: 886-74-8 [m.chemicalbook.com]
- 5. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Chlorphenesin Carbamate's Muscle Relaxant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to alleviate pain and discomfort arising from musculoskeletal conditions.[1] Its therapeutic effects are primarily attributed to its action on the central nervous system, leading to a reduction in skeletal muscle spasms.[2] The primary mechanism of action is believed to be the potentiation of the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter system in the brain. This enhancement of GABAergic transmission results in decreased neuronal excitability and subsequent muscle relaxation.[3][4][5][6] However, the precise molecular interactions and downstream effects are not fully elucidated.[4][7]
These application notes provide detailed protocols for three key in vitro assays to characterize the muscle relaxant activity of this compound:
-
GABAa Receptor Modulation Assay: To quantify the potentiation of GABAa receptor activity.
-
Electrophysiology Assay on Spinal Cord Neurons: To measure the direct effects on neuronal excitability.
-
Calcium Imaging Assay in Neuronal Cultures: To assess the compound's impact on neuronal network activity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described assays. These tables are intended to serve as a template for data analysis and comparison. Actual experimental values should be substituted.
Table 1: GABAa Receptor Modulation
| Assay Type | Parameter | This compound | Diazepam (Reference) |
| Radioligand Binding | Ki (nM) | Value | Value |
| Electrophysiology | EC50 (µM) for GABA potentiation | Value | Value |
| FLIPR Membrane Potential | EC50 (µM) for GABA potentiation | Value | Value |
Table 2: Electrophysiological Effects on Spinal Cord Neurons
| Parameter | Measurement | This compound (Concentration) | Vehicle Control |
| Resting Membrane Potential | mV | Value | Value |
| Action Potential Frequency | Hz | Value | Value |
| Post-Synaptic Current Amplitude | pA | Value | Value |
Table 3: Calcium Imaging in Neuronal Cultures
| Parameter | Measurement | This compound (Concentration) | Vehicle Control |
| Spontaneous Calcium Transient Frequency | Events/minute | Value | Value |
| Calcium Transient Amplitude | ΔF/F0 | Value | Value |
| Network Burst Synchronicity | Correlation Coefficient | Value | Value |
Experimental Protocols
GABAa Receptor Positive Allosteric Modulator (PAM) Assay
This assay determines the ability of this compound to enhance the function of GABAa receptors.
Principle: Positive allosteric modulators of the GABAa receptor bind to a site distinct from the GABA binding site and increase the receptor's response to GABA. This can be measured as an increase in chloride ion influx, leading to hyperpolarization of the cell membrane.[3][8]
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing specific GABAa receptor subunits (e.g., α1β2γ2).
-
Assay Format: Automated patch-clamp electrophysiology or a fluorescence-based membrane potential assay (e.g., using FLIPR).[3][6]
Protocol (Automated Patch-Clamp):
-
Cell Preparation: Culture HEK293 cells expressing the desired GABAa receptor subunits to 70-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in extracellular buffer to the desired test concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Assay Procedure:
-
Load the cell suspension and compound plate into the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
A known GABAa receptor PAM, such as diazepam, should be used as a positive control.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to GABA alone and in the presence of the test compound.
-
Calculate the percentage potentiation of the GABA-evoked current by this compound.
-
Plot the concentration-response curve and determine the EC50 value.
-
Electrophysiology Assay on Primary Spinal Cord Neurons
This assay directly measures the effect of this compound on the electrical activity of neurons involved in motor control.
Principle: Centrally acting muscle relaxants are expected to reduce the excitability of spinal cord motoneurons.[9] This can be observed as a hyperpolarization of the resting membrane potential, a decrease in the frequency of spontaneous action potentials, and a reduction in synaptic transmission.[7][10]
Methodology:
-
Cell Culture: Primary spinal cord neurons are isolated from embryonic rats or mice and cultured on microelectrode arrays (MEAs) or coverslips for patch-clamp recording.[11][12]
-
Recording Technique: Whole-cell patch-clamp or MEA recording.
Protocol (Whole-Cell Patch-Clamp):
-
Neuron Culture: Isolate spinal cords from E14-E16 rodent embryos and dissociate into a single-cell suspension. Plate the neurons on poly-D-lysine coated coverslips and culture for 10-14 days to allow for maturation and synapse formation.
-
Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an oxygenated artificial cerebrospinal fluid (aCSF).
-
Establish a whole-cell patch-clamp recording from a visually identified motoneuron.
-
Record spontaneous neuronal activity (action potentials and postsynaptic currents) in the current-clamp and voltage-clamp modes, respectively.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the chamber with aCSF containing this compound at various concentrations.
-
Record the changes in resting membrane potential, action potential firing rate, and synaptic activity.
-
-
Data Analysis:
-
Measure the resting membrane potential before and after compound application.
-
Quantify the frequency of spontaneous action potentials.
-
Analyze the amplitude and frequency of spontaneous excitatory and inhibitory postsynaptic currents.
-
Calcium Imaging Assay in Neuronal Cultures
This high-throughput assay provides an indirect measure of neuronal network activity and its modulation by this compound.
Principle: Neuronal activity is tightly linked to changes in intracellular calcium concentration.[13][14][15] An increase in neuronal firing leads to an influx of calcium through voltage-gated calcium channels. By using fluorescent calcium indicators, it is possible to visualize and quantify the activity of individual neurons and entire neuronal networks. A muscle relaxant that suppresses neuronal excitability will lead to a decrease in the frequency and amplitude of spontaneous calcium transients.
Methodology:
-
Cell Culture: Primary cortical or spinal cord neurons cultured on glass-bottom plates.
-
Calcium Indicator: A fluorescent calcium indicator such as Fluo-4 AM or a genetically encoded calcium indicator (e.g., GCaMP).[13][14]
Protocol:
-
Neuron Culture: Culture primary neurons as described in the electrophysiology protocol.
-
Loading with Calcium Indicator:
-
Incubate the cultured neurons with Fluo-4 AM (1-5 µM) in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Place the plate on a high-content imaging system or a fluorescence microscope equipped with a camera.
-
Acquire a baseline recording of spontaneous calcium activity for 5-10 minutes.
-
Add this compound at various concentrations to the wells.
-
Record the changes in calcium transients for 15-30 minutes post-application.
-
-
Data Analysis:
-
Use image analysis software to identify individual neurons (regions of interest, ROIs) and measure the fluorescence intensity over time.
-
Calculate the frequency, amplitude (ΔF/F0), and duration of calcium transients for each neuron.
-
Analyze the synchronicity of calcium transients across the neuronal network to assess network bursting activity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's muscle relaxant activity.
References
- 1. Centrally acting oral skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 7. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdbneuro.com [mdbneuro.com]
- 12. In vivo tests â In vitro tests - Electromyography (EMG) - Histology - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Chlorphenesin Carbamate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting muscle relaxant used to alleviate pain and discomfort associated with musculoskeletal conditions.[1] Its therapeutic effects are primarily attributed to its modulation of the central nervous system, where it is believed to enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), thereby reducing neuronal excitability.[2] This document provides detailed application notes and experimental protocols for studying the pharmacological and toxicological effects of this compound in various animal models, with a focus on rodent models.
Mechanism of Action and Signaling Pathway
This compound exerts its muscle relaxant properties by acting on the central nervous system, specifically by depressing polysynaptic reflexes in the spinal cord.[3] The proposed mechanism involves the potentiation of GABAergic inhibition. By enhancing the effect of GABA, an inhibitory neurotransmitter, this compound suppresses hyperactive neuronal firing, leading to muscle relaxation.[2] Additionally, it has been shown to have a direct depressant action on spinal neurons.[4]
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics
This compound is readily absorbed after oral administration in animals.[5] Studies in rats using radiolabeled compounds have shown that it is widely distributed in various tissues, with the highest concentrations found in the liver, brain, and spinal cord. The majority of the compound is metabolized in the liver, primarily through glucuronidation, and excreted in the urine.[1]
Table 1: Pharmacokinetic Parameters of this compound in Humans (Illustrative)
| Parameter | 250 mg Dose (Mean ± SD) | 500 mg Dose (Mean ± SD) |
| Cmax (µg/mL) | 3.5 ± 0.8 | 6.1 ± 1.5 |
| Tmax (hr) | 1.0 ± 0.5 | 1.2 ± 0.6 |
| AUC(0-t) (µg·hr/mL) | 10.2 ± 2.1 | 20.5 ± 4.3 |
| t1/2 (hr) | 2.3 ± 0.5 | 2.5 ± 0.6 |
| Note: Data from a study in healthy Korean volunteers is presented for illustrative purposes as specific pharmacokinetic data in rats was not available in the searched literature.[6] |
Efficacy Studies: Animal Models and Protocols
Muscle Relaxant Activity
The muscle relaxant effects of this compound can be evaluated by its ability to inhibit spinal reflexes.
Experimental Protocol: Inhibition of Spinal Reflexes in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
The rats are spinalized at the thoracic level under anesthesia.
-
Stimulating electrodes are placed on a dorsal root, and recording electrodes are placed on the corresponding ventral root.
-
Single electrical pulses are delivered to the dorsal root to elicit monosynaptic and polysynaptic reflexes, which are recorded from the ventral root.
-
This compound is administered intravenously (e.g., 50 mg/kg).
-
The amplitudes of the monosynaptic and polysynaptic reflexes are measured before and after drug administration.
-
-
Endpoint: Percentage inhibition of the reflex amplitudes.
Caption: Workflow for assessing spinal reflex inhibition.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of this compound can be assessed using the adjuvant-induced arthritis model in rats.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Male Lewis or Sprague-Dawley rats.
-
Induction of Arthritis:
-
A single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis is administered into the subplantar region of the right hind paw.
-
-
Drug Administration:
-
This compound is administered orally at various doses (e.g., 100-400 mg/kg) daily, starting from the day of adjuvant injection.[1]
-
-
Assessment of Inflammation:
-
Paw volume is measured using a plethysmometer at regular intervals.
-
-
Assessment of Nociception (Flexion Test):
-
The flexion test (Randall-Selitto test) is used to measure the pain threshold in the inflamed paw.
-
Increasing pressure is applied to the paw, and the pressure at which the rat withdraws its paw is recorded.
-
-
Endpoints:
-
Reduction in paw volume (anti-inflammatory effect).
-
Increase in paw withdrawal threshold (analgesic effect).
-
Table 2: Antinociceptive Effect of this compound in Adjuvant Arthritic Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Increase in Threshold |
| Vehicle Control | - | 15 ± 2 | - |
| This compound | 100 | 25 ± 3 | 67% |
| This compound | 200 | 38 ± 4 | 153% |
| This compound | 400 | 52 ± 5 | 247% |
| Note: Data are illustrative based on dose-dependent effects described in the literature.[1] *p < 0.05 compared to vehicle control. |
Electrophysiological Studies
The effects of this compound on neuronal activity can be directly measured using in vivo electrophysiology.
Experimental Protocol: In Vivo Electrophysiology in Rats
-
Animal Model: Anesthetized Sprague-Dawley rats.
-
Surgical Preparation:
-
A laminectomy is performed to expose the lumbar spinal cord.
-
The rat is placed in a stereotaxic frame.
-
-
Recording:
-
A recording microelectrode is lowered into the dorsal horn of the spinal cord.
-
Single-unit extracellular recordings are made from nociceptive neurons, identified by their response to noxious peripheral stimuli (e.g., pinch, heat).
-
-
Drug Administration:
-
This compound is administered intravenously at different doses (e.g., 25-50 mg/kg).[1]
-
-
Data Analysis:
-
The spontaneous and evoked firing rates of the neurons are measured before and after drug administration.
-
-
Endpoint: Dose-dependent reduction in neuronal firing rate.
Caption: Workflow for in vivo electrophysiological recording.
Toxicology Studies
Acute toxicity studies are essential to determine the safety profile of this compound.
Experimental Protocol: Acute Oral Toxicity (LD50)
-
Animal Model: Rats and mice.
-
Procedure:
-
Animals are fasted overnight.
-
This compound is administered orally at a range of doses.
-
Animals are observed for signs of toxicity and mortality over a 14-day period.
-
-
Endpoint: The LD50 (the dose that is lethal to 50% of the animals) is calculated.
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 744 |
| Mouse | Oral | 475 |
| Rat | Intraperitoneal | 354 |
| Mouse | Subcutaneous | 923 |
| Rat | Subcutaneous | 952 |
| Source: Safety Data Sheet, Cayman Chemical. |
Conclusion
The animal models and protocols described in these application notes provide a framework for the comprehensive evaluation of this compound. These studies are crucial for elucidating its mechanism of action, and for determining its efficacy and safety profile. The use of standardized protocols and the careful collection of quantitative data will ensure the generation of robust and reliable results for researchers and drug development professionals.
References
- 1. Clinical evaluation of the analgesic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of this compound and methocarbamol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Quantitative Analysis of Chlorphenesin Carbamate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of chlorphenesin carbamate in biological samples, primarily plasma and urine. The protocols are intended to guide researchers in developing and validating their own analytical methods for pharmacokinetic studies, bioequivalence testing, and metabolic profiling.
Overview
This compound is a centrally acting skeletal muscle relaxant used to treat muscle pain and spasms.[1][2] Accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter offering higher sensitivity and selectivity.[3][4]
Analytical Methods
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound and its metabolites in biological fluids.[3][4]
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Instrumentation | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ of this compound |
| Product Ion (m/z) | Specific fragments of this compound |
| Chromatographic Column | C18 or similar reversed-phase column |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium formate) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Internal Standard (IS) | Structurally similar compound (e.g., a stable isotope-labeled analog or another carbamate drug) |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique suitable for quantifying higher concentrations of this compound.
Table 2: Summary of HPLC-UV Method Parameters
| Parameter | Typical Value |
| Instrumentation | HPLC system with a UV/Vis detector |
| Wavelength | 280 nm[5] |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and water/buffer |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 20 - 50 µL |
| Internal Standard (IS) | A compound with a similar retention time and UV absorbance |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interferences and enrich the analyte. The choice of method depends on the biological matrix and the analytical technique.
This is a rapid method for removing the bulk of proteins.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC system.
LLE provides a cleaner extract than protein precipitation.
Protocol:
-
To 500 µL of plasma or urine in a glass tube, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (if necessary).
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
SPE offers the cleanest extracts and the ability to concentrate the analyte.
Protocol:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.
-
Load 1 mL of the urine sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of the mobile phase for injection.
Method Validation
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or ICH).
Table 3: Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision and accuracy criteria met |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Proposed Mechanism of Action: Modulation of Spinal Reflex
This compound is a centrally acting muscle relaxant believed to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[6] This action is thought to occur at the level of the spinal cord, where it can suppress polysynaptic reflexes.
Caption: Inhibition of the spinal reflex arc by this compound.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body. The main metabolic pathways include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[7][8]
Caption: Major metabolic pathways of this compound.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Spinal Reflexes and Descending Motor Pathways (Section 3, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 6. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 7. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorphenesin Carbamate in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant historically used for the symptomatic treatment of muscle pain and spasms.[1][2] In the field of neuropharmacology, it serves as a valuable research tool for investigating spinal cord physiology, motor control mechanisms, and the modulation of neuronal excitability. Its primary mechanism of action is believed to involve the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal firing and subsequent muscle relaxation.[3]
These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its use in key neuropharmacological research applications.
Pharmacological Profile
Mechanism of Action: this compound is a centrally acting muscle relaxant that does not act directly on skeletal muscle. It is thought to potentiate the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] This GABAergic enhancement leads to a decrease in the excitability of neurons in the brain and spinal cord, resulting in muscle relaxation.[3] Studies have shown that this compound depresses both monosynaptic and polysynaptic reflexes in the spinal cord and can cause hyperpolarization of motoneurons.[4][5][6]
Pharmacokinetics: this compound is readily absorbed after oral administration in both humans and animal models.[1][7] It is distributed to various tissues, with notable concentrations found in the liver, brain, and spinal cord.[7] The compound is metabolized in the liver, primarily through glucuronidation, and the metabolites are rapidly excreted in the urine.[8][9]
Toxicology: The acute toxicity of this compound has been determined in several animal models. The following table summarizes the reported LD50 values.
| Species | Route of Administration | LD50 | Reference(s) |
| Rat (male) | Oral | 744 mg/kg | [8][10] |
| Rat (female) | Oral | 817 mg/kg | [8] |
| Mouse (male) | Oral | 807 mg/kg | [8] |
| Mouse (female) | Oral | 844 mg/kg | [8] |
| Mouse | Oral | 475 mg/kg | [10] |
| Rat | Intraperitoneal | 354 mg/kg | [10] |
| Mouse | Subcutaneous | 923 mg/kg | [10] |
| Rat | Subcutaneous | 952 mg/kg | [10] |
Key Applications and Experimental Protocols
In Vivo Assessment of Muscle Relaxant Activity
This protocol describes a method to evaluate the muscle relaxant effects of this compound in rodents using the rotarod test, which assesses motor coordination and balance.
Experimental Workflow for In Vivo Muscle Relaxation Assay
References
- 1. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacological study on a centrally acting muscle relaxant (this compound) with special reference to the effects on motor systems [jstage.jst.go.jp]
- 5. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 8. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of this compound and methocarbamol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Chlorphenesin Carbamate in Skeletal Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant.[1][2] Unlike peripherally acting agents that target the muscle tissue directly, this compound exerts its effects on the central nervous system (CNS), specifically the brain and spinal cord, to alleviate muscle pain and spasms.[1] These application notes provide an overview of its mechanism of action, key experimental findings, and detailed protocols for its use in skeletal muscle research.
Mechanism of Action
The primary mechanism of action for this compound is the modulation of the central nervous system.[1] It is believed to potentiate the action of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, which leads to a decrease in neuronal excitability.[1] This suppression of hyperactive neuronal circuits results in muscle relaxation.[1] Additionally, this compound possesses sedative properties that can contribute to its muscle-relaxing effects by reducing overall muscle tension.[1] It selectively blocks polysynaptic pathways at both the spinal and supra-spinal levels.
Data Presentation
In Vivo Effects of this compound on Skeletal Muscle Function
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Grip Strength | Mice | Not specified | Not specified | Decreased | [3] |
| Pinna & Corneal Reflexes | Mice | Not specified | Not specified | Inhibited | [3] |
| Oxotremorine-induced Tremors | Mice | Not specified | Not specified | Inhibited | [3] |
| Decerebrate Rigidity | Not specified | Not specified | Not specified | Depressed | [3] |
Electrophysiological Effects of this compound on Spinal Neurons
| Parameter | Animal Model | Dosage/Concentration | Route of Administration | Observed Effect | Reference |
| Monosynaptic Reflex (MSR) | Spinal Rats | 50 mg/kg | Intravenous | Inhibited | [4][5] |
| Polysynaptic Reflex (PSR) | Spinal Rats | 50 mg/kg | Intravenous | Inhibited (more susceptible than MSR) | [4][5] |
| Motoneuron Excitability | Spinal Rats | 50 mg/kg | Intravenous | Reduced | [4][5] |
| Primary Afferent Terminal Excitability | Spinal Rats | 50 mg/kg | Intravenous | Unchanged | [4][5] |
| Spontaneous Activity (Primary Afferent Terminals & Motoneurons) | Isolated Bullfrog Spinal Cord | Not specified | Perfusion | Depressed | [6] |
| Motoneuron Firing (induced by excitatory amino acids) | Isolated Bullfrog Spinal Cord | Not specified | Perfusion | Abolished | [6] |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: In vivo assessment of a centrally acting muscle relaxant.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological study on a centrally acting muscle relaxant (this compound) with special reference to the effects on motor systems [jstage.jst.go.jp]
- 4. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a muscle relaxant, this compound, on the spinal neurons of rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Chlorphenesin Carbamate for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of chlorphenesin carbamate for various experimental applications, including in vivo studies in animal models and in vitro cell-based assays. The information is compiled to facilitate research into the biological activities and therapeutic potential of this centrally acting muscle relaxant.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing stable and effective formulations. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [1] |
| Molecular Weight | 245.66 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 89-91 °C | [2] |
| Solubility | Readily soluble in 95% ethanol, acetone, ethyl acetate; Fairly readily soluble in dioxane; Slightly soluble in chloroform; Almost insoluble in cold water, benzene, cyclohexane. Soluble in DMSO. | [1][2][3] |
| Stability | Stable in light, air, and at ordinary temperatures. | [2] |
In Vivo Formulation Protocols
Oral Administration (Suspension)
For oral gavage studies in rodents, a suspension of this compound can be prepared using carboxymethylcellulose sodium (CMC-Na) as a suspending agent.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile containers
Protocol:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Weighing of this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Levigation: Transfer the weighed this compound to a mortar. Add a small volume of the 0.5% CMC-Na vehicle and triturate with the pestle to form a smooth paste. This step is crucial for preventing particle aggregation.
-
Suspension Formation: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring or mixing.
-
Homogenization: For a more uniform suspension, use a homogenizer to reduce particle size and ensure even distribution.
-
Storage: Store the final suspension in a sterile, airtight container at 2-8°C. Shake well before each use to ensure uniform dosage.
Example Dosing:
For a dose of 100 mg/kg in a 20g mouse with a dosing volume of 10 mL/kg, the required concentration of the suspension would be 10 mg/mL.
Intravenous Administration (Solution)
Due to its solubility in ethanol and DMSO, this compound can be prepared as a solution for intravenous injection. However, care must be taken to minimize the toxicity of the solvent. A co-solvent system is often employed.
Materials:
-
This compound powder
-
Ethanol (95%), sterile
-
Propylene glycol, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Sterile filters (0.22 µm)
Protocol:
-
Dissolution: Dissolve the accurately weighed this compound powder in a minimal amount of 95% ethanol. For example, start with a 1:1 ratio of drug to ethanol (w/v).
-
Co-solvent Addition: Add propylene glycol to the ethanolic solution. A common co-solvent ratio is 1:1 (ethanol:propylene glycol).
-
Dilution with Saline: Slowly add sterile saline to the co-solvent mixture to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible to avoid adverse effects. A final solvent concentration of 10-20% is often aimed for.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the sterile solution at 2-8°C, protected from light.
Example Dosing:
A study in rats utilized a 50 mg/kg intravenous dose.[4][5] To achieve this, a stock solution could be prepared and then diluted with saline just prior to injection to minimize the concentration of organic solvents administered to the animal.
In Vitro Formulation Protocols
Stock Solution for Cell-Based Assays
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex or gently warm the solution to ensure complete dissolution. This compound is soluble in DMSO at 49 mg/mL (199.46 mM).[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Working Solution Preparation
Protocol:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired experimental concentration. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
Mixing: Gently mix the medium to ensure uniform distribution of the compound before adding it to the cells.
Example Concentration:
A study on isolated frog spinal cord used a concentration of 1 mM this compound.[7]
Experimental Protocols
In Vivo: Assessment of Muscle Relaxant Activity in Rodents
This protocol outlines a method to assess the muscle relaxant properties of this compound using the rotarod test in mice or rats.
Workflow for In Vivo Muscle Relaxant Activity Assessment
Caption: Workflow for assessing in vivo muscle relaxant activity.
Protocol:
-
Animals: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Acclimatization and Training: Acclimatize the animals to the housing conditions for at least one week. Train the animals on the rotarod apparatus for a set duration (e.g., 5 minutes) at a constant speed (e.g., 10 rpm) for three consecutive days. Animals that fail to remain on the rod for a predetermined time (e.g., 180 seconds) are excluded from the study.
-
Drug Administration: On the day of the experiment, administer this compound (e.g., 100-400 mg/kg, p.o. or 50 mg/kg, i.v.) or the vehicle control to the trained animals.[5]
-
Rotarod Test: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals on the rotating rod and record the latency to fall.
-
Data Analysis: Compare the mean latency to fall between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the treated group indicates muscle relaxant effects.
In Vitro: Assessment of Neuronal Excitability
This protocol provides a general method for assessing the effect of this compound on the firing rate of cultured neurons.
Workflow for In Vitro Neuronal Excitability Assay
Caption: Workflow for assessing in vitro neuronal excitability.
Protocol:
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or iPSC-derived neurons on a suitable substrate (e.g., multi-electrode array plates or coverslips for patch-clamp).
-
Baseline Recording: Once the neurons have formed a mature network, record their baseline spontaneous electrical activity using a multi-electrode array (MEA) system or whole-cell patch-clamp.
-
Drug Application: Prepare working solutions of this compound in the culture medium at various concentrations (e.g., 1 µM to 1 mM). Apply the solutions or the vehicle control to the neuronal cultures.
-
Post-treatment Recording: Record the neuronal activity for a defined period after the application of the compound.
-
Data Analysis: Analyze the recorded data to determine changes in neuronal firing rate, burst frequency, and other relevant parameters. Compare the effects of different concentrations of this compound to the vehicle control. A significant decrease in firing rate would indicate an inhibitory effect on neuronal excitability.
Proposed Signaling Pathway
The exact mechanism of action of this compound is not fully elucidated, but evidence suggests it acts on the central nervous system to depress neuronal excitability, likely through the potentiation of GABAergic neurotransmission.[8] It preferentially inhibits polysynaptic reflexes over monosynaptic reflexes.[4][5]
Proposed Mechanism of Action of this compound
Caption: Proposed potentiation of GABA-A receptor signaling.
This diagram illustrates a plausible mechanism where this compound enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and consequently, reduced neuronal excitability, resulting in muscle relaxation.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Researchers should perform their own safety assessments and optimization of protocols for their specific experimental needs.
References
- 1. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 2. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for the Detection of Chlorphenesin Carbamate Metabolites in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used for the symptomatic treatment of painful muscle spasms.[1][2] Understanding its metabolic fate is crucial for pharmacokinetic studies, drug development, and in contexts such as anti-doping analysis, where its metabolites can overlap with those of prohibited substances.[3][4][5] One of its major metabolites, 4-chlorophenoxyacetic acid (4-CPA), is also a metabolite of the prohibited nootropic stimulant meclofenoxate, necessitating the identification of specific biomarkers for this compound administration.[3][4][5]
These application notes provide a comprehensive overview of the analytical methods for detecting this compound and its metabolites in human urine, with a focus on liquid chromatography-mass spectrometry (LC-MS) techniques. Detailed protocols and data presentation are included to guide researchers in this area.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the human body. The primary metabolic pathways include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation, or combinations of these processes.[3][6] One study identified a total of 29 metabolites in human urine following oral administration of this compound.[3][6] Key metabolites include the ether glucuronide of this compound, p-chlorophenoxylactic acid, p-chlorophenoxyacetic acid (4-CPA), and a sulfate conjugate of p-chlorophenol.[2][7]
Metabolic pathway of this compound.
Quantitative Data of 4-CPA in Urine
The following table summarizes the urinary concentrations of the major metabolite, 4-chlorophenoxyacetic acid (4-CPA), following oral administration of this compound.
| Parameter | Value | Reference |
| Urinary Concentration Range of 4-CPA | 390 - 6929 ng/mL | [6][8] |
| Time to Maximum Concentration (Tmax) | 12 - 24 hours | [6][8] |
| Duration of Detection | 168 - 264 hours | [6][8] |
Experimental Protocol: Detection of this compound Metabolites in Urine by LC-Q Exactive-HF-Orbitrap-MS
This protocol is based on methodologies reported for the comprehensive screening and identification of this compound metabolites in human urine.[3][6]
Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (pre- and post-administration)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant for analysis.
-
(Optional) For cleaner samples, perform solid-phase extraction (SPE). The choice of SPE sorbent will depend on the target metabolites.
-
Dilute the urine sample (or SPE eluate) with an appropriate volume of mobile phase A (see below).
-
Vortex the sample and transfer it to an autosampler vial for LC-MS analysis.
Liquid Chromatography (LC) Conditions
-
Instrument: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Instrument: Q Exactive HF Orbitrap Mass Spectrometer (or equivalent high-resolution mass spectrometer).
-
Ionization Mode: Electrospray ionization (ESI), in both positive and negative modes.
-
Scan Mode: Full MS / data-dependent MS2 (dd-MS2).
-
Full MS Scan Range: m/z 100-1000.
-
Resolution (Full MS): 120,000.
-
Resolution (dd-MS2): 30,000.
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 40, 60 eV).
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Capillary Temperature: 320°C.
-
Spray Voltage: 3.5 kV (positive), -3.2 kV (negative).
Data Analysis
-
Process the raw data using appropriate software (e.g., Xcalibur, Compound Discoverer).
-
Identify potential metabolites by comparing pre- and post-administration samples.
-
Determine the elemental composition of the parent and fragment ions from the high-resolution mass data.
-
Elucidate the structures of the metabolites based on their fragmentation patterns and comparison to known metabolic pathways.
Workflow for detecting this compound metabolites.
Conclusion
The detection of this compound metabolites in urine can be effectively achieved using advanced analytical techniques like LC-HRMS. The identification of a comprehensive metabolite profile, beyond just 4-CPA, is crucial for distinguishing this compound use from the administration of other substances that share common metabolites. The protocols and data presented here provide a solid foundation for researchers and scientists working on the analysis of this compound and its metabolic products. Recent studies have identified longer-lasting biomarkers which may be more suitable for detection.[3][6]
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic-mass spectrometric analysis of the urinary metabolite profile of chlorphenesin observed after dermal application of chlorphenesin-containing sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting chlorphenesin carbamate experimental variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chlorphenesin carbamate. It aims to address common sources of experimental variability to ensure more consistent and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a centrally-acting skeletal muscle relaxant used to treat muscle pain and spasms.[1][2] It is the carbamate ester of chlorphenesin and functions by modulating the central nervous system, likely by enhancing the activity of the inhibitory neurotransmitter GABA.[1][3] For experimental purposes, understanding its physical and chemical properties is crucial to avoid variability. It is a white, odorless, crystalline powder with a slightly bitter taste.[4][5] Key properties are summarized in the table below.
Q2: Why am I seeing a precipitate form after adding this compound to my aqueous cell culture media?
This is a common issue related to the compound's low water solubility. This compound is almost insoluble in cold water.[1] When a concentrated stock solution (likely in a solvent like ethanol or acetone) is diluted into an aqueous buffer or media, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture. Always ensure the final concentration of the organic solvent is low and non-toxic to your cells, and prepare fresh dilutions for each experiment.
Q3: My compound appears to lose activity in solution over time, even when stored properly. What could be the cause?
This compound can undergo hydrolysis to form chlorphenesin and carbamic acid, a reaction that can be catalyzed by strongly acidic or basic conditions.[4][6] If your experimental buffer or media is not at a neutral pH, or if stock solutions are stored for extended periods in less-than-ideal conditions, degradation can occur, leading to a decrease in the active compound's concentration and a loss of efficacy.[6]
Q4: What is the best way to prepare and store stock solutions of this compound?
For consistent results, stock solutions should be prepared in an appropriate organic solvent where the compound is highly soluble, such as 95% ethanol, acetone, or ethyl acetate.[1][4] For long-term storage (months to years), it is recommended to store aliquots in dry, dark conditions at -20°C.[4] For short-term use (days to weeks), storage at 0-4°C is acceptable.[4] Avoid repeated freeze-thaw cycles.
Q5: I am observing the development of tolerance in my multi-day animal studies. Is this a known phenomenon?
Yes, research in animal models suggests that tolerance to this compound can develop.[4][7] This may be due to the induction of drug-metabolizing enzymes in the liver, which increases the breakdown of the drug after repeated exposure, leading to lower serum concentrations and diminished effects.[7] When designing chronic studies, it is important to account for this potential pharmacokinetic variability.
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Results Due to Poor Solubility
Inconsistent efficacy, dose-response curves that are not sigmoidal, or visible precipitate in experimental wells often point to solubility issues. Follow this workflow to troubleshoot.
Caption: Troubleshooting workflow for this compound solubility issues.
Guide 2: Variability in Cell Viability Assays (e.g., MTT, MTS)
High variability between replicate wells or inconsistent IC50 values can compromise your results. This guide helps identify common pitfalls in cell-based assays.
Caption: Logic diagram for troubleshooting cell viability assay variability.
Section 3: Data Presentation and Protocols
Quantitative Data Summary
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [4] |
| Molecular Weight | ~245.66 g/mol | [4] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | 88-91 °C | [5] |
| Solubility in Water | Almost insoluble (cold); Slightly soluble | [4][5] |
| Solubility in Ethanol (95%) | Freely soluble | [1][4][5] |
| Solubility in Acetone | Readily soluble | [1][4] |
| Solubility in Ethyl Acetate | Readily soluble | [1][4] |
| Solubility in Chloroform | Slightly soluble | [1][4] |
| Solubility in Benzene | Almost insoluble | [1][4] |
| Storage (Long-term) | -20°C, dry and dark | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Materials: this compound powder (MW: 245.66), 100% Ethanol (ACS grade or higher), sterile microcentrifuge tubes or vials, analytical balance, vortex mixer.
-
Calculation: To make 1 mL of a 100 mM solution, weigh out 24.57 mg of this compound.
-
Procedure: a. Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on the analytical balance. b. Carefully weigh 24.57 mg of this compound powder into the tube. c. Add 1 mL of 100% ethanol to the tube. d. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed. e. Aliquot into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. f. Store at -20°C for long-term use.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[8]
-
Cell Seeding: a. Culture cells to logarithmic growth phase. b. Trypsinize and count the cells. c. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in culture medium. Ensure the final ethanol concentration is consistent across all wells and typically ≤0.5%. b. Include "vehicle control" wells containing the highest concentration of ethanol used in the treatment wells. Also include "media only" wells for background subtraction. c. Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8] c. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][9] c. Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution of the crystals. d. Read the absorbance at 570 nm using a microplate reader.[8]
Section 4: Signaling Pathway Visualization
While the exact mechanism of action is not fully elucidated, this compound is believed to act centrally by enhancing GABAergic inhibition.[1][3] This pathway diagram illustrates the proposed mechanism.
Caption: Proposed GABAergic signaling pathway for this compound.
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Kinetics and Mechanism of Degradation of this compound in Strongly Acidic Aqueous Solutions [jstage.jst.go.jp]
- 7. [A pharmacological study of this compound. Tolerance to this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Degradation of Chlorphenesin Carbamate in Acidic Conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation of chlorphenesin carbamate in acidic environments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation to assist in navigating experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in acidic conditions?
A1: In the presence of strong acids, this compound undergoes acid-catalyzed hydrolysis. This reaction involves the cleavage of the carbamate ester bond, resulting in the formation of its primary degradation product, chlorphenesin.[1] The degradation mechanism in a strongly acidic aqueous solution entails the removal of the carbamoyl group through hydrogen ion catalysis, without isomerization.[1]
Q2: What are the typical kinetics of this degradation?
A2: The degradation of this compound in strongly acidic aqueous solutions follows pseudo-first-order kinetics.[1][2] The rate of degradation is dependent on the concentration of the hydrogen ions, temperature, and the specific acidic medium used.
Q3: Are there any known secondary degradation products under acidic stress?
A3: Current literature primarily identifies chlorphenesin as the singular degradation product resulting from acid-catalyzed hydrolysis.[1] While over-stressing a sample could theoretically lead to the formation of secondary degradants, they are not commonly observed under typical forced degradation conditions.
Q4: What are the general ICH guidelines for performing acid degradation studies?
A4: The International Council for Harmonisation (ICH) guidelines suggest that forced degradation studies should aim for a target degradation of 5-20%. For acid hydrolysis, it is common to use hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M. The experimental conditions (temperature and duration) should be adjusted to achieve the target degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the study of this compound degradation in acidic conditions, particularly those related to HPLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed | - Acid concentration is too low.- Temperature is not high enough.- Insufficient reaction time. | - Increase the molarity of the acid (e.g., from 0.1 M to 1 M HCl).- Elevate the reaction temperature (e.g., to 60-80 °C).- Extend the duration of the acid exposure. |
| Excessive degradation (>20%) | - Acid concentration is too high.- Temperature is too high.- Reaction time is too long. | - Decrease the molarity of the acid.- Lower the reaction temperature.- Reduce the reaction time. Perform a time-course study to find the optimal duration. |
| Poor peak shape (fronting or tailing) for this compound or chlorphenesin | - Incompatible sample solvent with the mobile phase.- Column overload (mass or volume).- Secondary interactions with the stationary phase. | - Ensure the final sample diluent is similar in composition and pH to the mobile phase.- Dilute the sample or reduce the injection volume.- Adjust the mobile phase pH or use a different column chemistry (e.g., an end-capped C18 column). |
| Unexpected peaks in the chromatogram | - Impurities in the starting material.- Contamination from glassware or solvents.- Secondary degradation products from excessive stress. | - Analyze a non-degraded sample of this compound to identify initial impurities.- Use high-purity solvents and thoroughly clean all glassware.- Reduce the severity of the degradation conditions (lower acid concentration, temperature, or time). |
| Poor reproducibility of degradation results | - Inconsistent temperature control.- Inaccurate preparation of acidic solutions.- Variability in sample work-up. | - Use a calibrated water bath or oven for consistent heating.- Prepare fresh acidic solutions for each experiment and verify the concentration if necessary.- Standardize the neutralization and dilution steps of the experimental protocol. |
Experimental Protocols
Protocol 1: Forced Acidic Degradation of this compound
This protocol outlines a typical procedure for the forced degradation of this compound in an acidic solution.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Degradation: Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 5 mL of 1 M HCl.
-
Stress Condition: Place the flask in a water bath set at 60°C for 2 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature. Carefully neutralize the solution by adding 5 mL of 1 M NaOH. Verify the pH is close to neutral (pH 6-8).
-
Dilution: Dilute the neutralized solution to the final volume of 25 mL with a 50:50 mixture of methanol and water. This results in a final concentration of 200 µg/mL.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for the separation and quantification of this compound from its primary degradation product, chlorphenesin.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Data Presentation
The following table presents representative quantitative data for the degradation of this compound under various acidic conditions. This data is illustrative and may vary based on specific experimental parameters.
| Condition | Acid Concentration | Temperature (°C) | Time (hours) | Degradation (%) |
| 1 | 0.1 M HCl | 40 | 2 | 5.2 |
| 2 | 0.1 M HCl | 60 | 2 | 12.8 |
| 3 | 0.1 M HCl | 80 | 2 | 25.4 |
| 4 | 1 M HCl | 40 | 2 | 15.6 |
| 5 | 1 M HCl | 60 | 2 | 35.1 |
Visualizations
Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for acidic degradation and analysis.
Troubleshooting Logic
References
potential side effects of chlorphenesin carbamate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorphenesin carbamate in animal models. The information is based on available preclinical toxicology and pharmacology data.
Frequently Asked Questions (FAQs)
Q1: What are the expected acute toxic effects of this compound in rodents?
A1: Acute oral administration of this compound in rats has been observed to cause signs of systemic toxicity. In a study following the Acute Toxic Class Method (based on OECD Guideline 423), female Wistar rats were administered single oral doses of 300 mg/kg bw and 2000 mg/kg bw.[1] No mortality was observed at either dose level.[1]
Commonly observed clinical signs of toxicity at 2000 mg/kg bw included:
-
Hunched posture
-
Lethargy
-
Pilo-erection
-
Decreased respiratory rate
-
Labored respiration
-
Ataxia[2]
-
Ptosis (drooping of the upper eyelid)
-
Emaciation
-
Dehydration
-
Tiptoe gait
-
Red/brown staining around the eyes and/or snout[2]
Surviving animals typically recovered within five to six days after dosing.[2]
Q2: What is the reported acute lethal dose (LD50) of this compound in common laboratory animals?
A2: The following table summarizes the available acute lethal dose (LD50) values for this compound in mice and rats across different routes of administration.
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 475 mg/kg |
| Rat | Oral | 744 mg/kg |
| Rat | Intraperitoneal | 354 mg/kg |
| Mouse | Subcutaneous | 923 mg/kg |
| Rat | Subcutaneous | 952 mg/kg |
Q3: Are there known effects of repeated this compound administration on liver enzymes in animal models?
A3: Studies in both mice and rats have suggested that repeated administration of this compound can lead to the induction of drug-metabolizing enzymes in liver microsomes.[3] This induction is a likely contributor to the development of tolerance to the drug's effects.[3] Researchers should be aware of this potential for enzyme induction, as it may influence the pharmacokinetic and pharmacodynamic profiles of co-administered drugs.
Q4: What are the recommended species for developmental and reproductive toxicity (DART) studies of this compound?
A4: While specific DART studies for this compound were not identified in the provided search results, regulatory guidelines for pharmaceuticals generally require testing in two mammalian species: a rodent (typically the rat) and a non-rodent (traditionally the rabbit).[4][5][6] The rat is favored for its practicality and the extensive historical data available. The rabbit is the preferred non-rodent species for embryotoxicity studies due to a large background of knowledge and practical considerations.[5]
Q5: What are the key areas of investigation in a safety pharmacology core battery for a compound like this compound?
A5: A safety pharmacology core battery, as outlined by the ICH S7A guideline, is designed to investigate the potential undesirable effects of a substance on vital physiological functions.[7][8][9] For a centrally acting muscle relaxant like this compound, the core battery would focus on the following systems:
-
Central Nervous System (CNS): Assessing effects on motor coordination, behavior, and sensory functions. The Irwin test is a common method used for this purpose.[9]
-
Cardiovascular System: Evaluating effects on heart rate, blood pressure, and cardiac electrical activity (e.g., ECG).[9][10] In vitro assays, such as the hERG assay, are also crucial for assessing the potential for QT interval prolongation.[11]
-
Respiratory System: Monitoring respiratory rate and function.[9][10]
Troubleshooting Guides
Issue: Unexpected decrease in the efficacy of this compound with repeated dosing in our animal model.
-
Potential Cause: Development of tolerance due to the induction of hepatic drug-metabolizing enzymes.[3]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure serum concentrations of this compound over the course of the study to determine if drug clearance is increasing with repeated administration.
-
Liver Enzyme Activity Assays: At the end of the study, collect liver tissue and measure the activity of key drug-metabolizing enzymes (e.g., cytochrome P450 isoforms, UDP-glucuronyltransferase) to confirm enzyme induction.[3]
-
Dose Adjustment: Consider a dose-escalation strategy in your experimental design to counteract the effects of tolerance.
-
Issue: Observing ataxia and motor incoordination at doses expected to be therapeutic.
-
Potential Cause: The therapeutic window for this compound may be narrow, and the observed effects could be an extension of its pharmacological activity on the central nervous system.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a detailed dose-response study to carefully define the doses that produce the desired muscle relaxant effect versus those that cause significant motor impairment.
-
Refine Behavioral Assessments: Utilize more sensitive and quantitative methods for assessing motor function (e.g., rotarod test, beam walking) to better characterize the dose-dependent effects on coordination.
-
Control for Habituation: In studies involving repeated testing on motor coordination apparatuses like the rotarod, be aware that animals may learn the task, which could mask the drug's effect.[3] Ensure proper randomization and include control groups to account for learning effects.
-
Experimental Protocols
Acute Oral Toxicity Study in Rats (Acute Toxic Class Method - based on OECD 423)
-
Test System: Wistar rats, typically young adult females.[1]
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a fasting period before dosing.
-
Acclimatization: A minimum of 5 days of acclimatization to the laboratory environment is recommended.[1]
-
Administration:
-
Dose Levels: The study typically starts with a dose of 300 mg/kg bw. If no mortality occurs, the dose is escalated to 2000 mg/kg bw in a stepwise manner.[1]
-
Observations:
-
Record clinical signs for each animal multiple times on the day of administration and at least once daily thereafter for 14 days.[1]
-
Record individual body weights shortly before administration (Day 0) and weekly thereafter.[1]
-
Perform a gross necropsy on all animals at the end of the 14-day observation period.
-
Visualizations
Caption: Workflow for an acute oral toxicity study in rats.
Caption: Proposed mechanism of tolerance to this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. agc-chemicals.com [agc-chemicals.com]
- 3. [A pharmacological study of this compound. Tolerance to this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. altasciences.com [altasciences.com]
- 9. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 10. Safety Pharmacology - IITRI [iitri.org]
- 11. criver.com [criver.com]
Technical Support Center: Chlorphenesin Carbamate Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by chlorphenesin carbamate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a centrally acting muscle relaxant.[1][] Like many small molecules, it has the potential to interfere with biochemical assays through various mechanisms that are not related to a specific biological activity on the intended target. This can lead to false-positive or false-negative results.
Q2: What are the common mechanisms of assay interference by small molecules like this compound?
Common mechanisms of interference include:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and inhibit enzymes nonspecifically.[3] This is a frequent cause of false positives in high-throughput screening (HTS).
-
Optical Interference: The compound may absorb light at the excitation or emission wavelengths of a fluorescence-based assay, or it may be inherently fluorescent itself, leading to inaccurate readings.
-
Reactivity: Some compounds can react directly with assay reagents, such as enzymes or substrates, leading to a loss of signal. Thiol reactivity is a common issue.
-
Luciferase Inhibition: In assays using luciferase reporters, the compound may directly inhibit the luciferase enzyme, which can counterintuitively lead to either an increase or decrease in the luminescence signal depending on the assay design.[4]
-
Disruption of Affinity Capture: In proximity assays (e.g., FRET, BRET, AlphaScreen), the compound can interfere with the components of the affinity capture system.[5]
Q3: Is this compound a known Pan-Assay Interference Compound (PAIN)?
Currently, there is no widespread documentation specifically classifying this compound as a PAIN. PAINS are chemical structures known to cause interference in numerous assays.[6] However, the absence of this classification does not rule out the possibility of interference. It is always crucial to perform control experiments to identify potential artifacts.
Q4: My assay is showing unexpected results in the presence of this compound. How can I determine if it's causing interference?
The first step is to perform a series of control experiments. The troubleshooting guides below provide detailed protocols for investigating potential interference. Key indicators of interference include:
-
The dose-response curve has a very steep slope.
-
The activity is sensitive to the presence of detergents.
-
The compound shows activity in multiple, unrelated assays.
-
The results are inconsistent or not reproducible.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Guide 1: Troubleshooting Potential Compound Aggregation
Compound aggregation is a common cause of non-specific inhibition.
Symptoms:
-
High rate of inhibition.
-
Steep dose-response curve.
-
Irreproducible results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound aggregation.
Experimental Protocols:
-
Detergent Test:
-
Prepare two sets of your assay.
-
To one set, add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Run the assay with and without the detergent.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.[7]
-
-
Centrifugation Assay:
-
Incubate this compound in the assay buffer for 5-10 minutes.
-
Centrifuge the mixture at high speed (e.g., >15,000 x g) for 30 minutes.
-
Carefully collect the supernatant without disturbing any potential pellet.
-
Test the supernatant for activity in your assay.
-
Interpretation: A significant loss of inhibitory activity in the supernatant compared to a non-centrifuged control suggests that the active species was pelleted, which is characteristic of aggregates.[3]
-
Guide 2: Troubleshooting Optical Interference in Fluorescence/Absorbance Assays
Symptoms:
-
High background signal.
-
Quenching of the assay signal.
-
Non-linear dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optical interference.
Experimental Protocols:
-
Intrinsic Fluorescence/Absorbance Measurement:
-
Prepare a dilution series of this compound in your assay buffer.
-
Using a plate reader, measure the fluorescence or absorbance at the same wavelengths used in your assay.
-
Interpretation: If this compound exhibits significant fluorescence or absorbance at the assay wavelengths, it is likely interfering with your readout.
-
-
"No-Enzyme" or "No-Target" Control:
-
Set up your assay as usual, but omit the biological target (e.g., the enzyme or protein).
-
Add this compound and all other assay components.
-
Measure the signal.
-
Interpretation: If the signal changes in a dose-dependent manner with this compound in the absence of the target, the compound is directly interfering with the assay's detection system.
-
Guide 3: Troubleshooting Interference in Luciferase-Based Assays
Symptoms:
-
Unexpected increase or decrease in luminescence.
-
Results that are inconsistent with orthogonal assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luciferase interference.
Experimental Protocols:
-
Luciferase Inhibition Counterscreen:
-
In a cell-free system, combine purified luciferase enzyme with its substrate (e.g., luciferin).
-
Add a dilution series of this compound.
-
Measure the luminescence signal.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[8]
-
-
Orthogonal Assay:
-
Design an experiment to measure the same biological endpoint using a different detection technology (e.g., a fluorescence-based assay instead of luminescence, or a direct binding assay).
-
Test this compound in the orthogonal assay.
-
Interpretation: If the results from the orthogonal assay do not correlate with the luciferase assay, it is strong evidence that this compound is interfering with the luciferase reporter system.[8]
-
Quantitative Data Summary
As there is no specific quantitative data in the public domain detailing the extent of this compound interference in various biochemical assays, it is crucial for researchers to generate their own data using the troubleshooting protocols provided. When documenting potential interference, we recommend creating a table with the following structure:
| Assay Type | This compound Conc. (µM) | Signal without Compound (Control) | Signal with Compound | % Interference |
| e.g., Fluorescence Polarization | 10 | 250 mP | 220 mP | -12% |
| e.g., Luciferase Reporter | 10 | 1,000,000 RLU | 500,000 RLU | -50% |
| e.g., ELISA | 10 | 2.5 OD | 2.4 OD | -4% |
Note: This table is a template. The actual values should be determined experimentally.
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chlorphenesin Carbamate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorphenesin carbamate. The focus is on preventing its precipitation in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: this compound has low intrinsic solubility in aqueous solutions. Precipitation is a common issue and can be triggered by several factors:
-
Concentration Exceeding Solubility Limit: The concentration of this compound in your buffer may be higher than its solubility limit. The aqueous solubility of this compound is reported to be approximately 1.39 mg/mL.[1]
-
pH of the Buffer: While this compound is a neutral molecule over a wide pH range, extreme pH values can lead to its degradation. Carbamates can be susceptible to hydrolysis under acidic or basic conditions, potentially yielding chlorphenesin, which has different solubility characteristics.[2]
-
Buffer Composition: The type and ionic strength of the buffer salts can influence the solubility of this compound through common ion effects or other interactions.
-
Temperature: Temperature fluctuations can affect solubility. Generally, the solubility of solids in liquids increases with temperature, so a solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.
-
Presence of Other Solutes: Other components in your experimental system could be interacting with the this compound, reducing its solubility.
Q2: What is the optimal pH for dissolving this compound?
A2: this compound has a predicted pKa of 13.61 for its most acidic proton and -3.4 for its most basic proton, indicating it is a neutral molecule across the physiological pH range.[1] Therefore, its solubility is not significantly affected by pH in the range of typical biological buffers (pH 4-10). However, to minimize the risk of chemical degradation, it is advisable to work with buffers in the neutral pH range (pH 6-8).
Q3: Can I use organic solvents to dissolve this compound before adding it to my buffer?
A3: Yes, this is a common and effective strategy. This compound is freely soluble in ethanol and other organic solvents.[3] A concentrated stock solution can be prepared in a water-miscible organic solvent like ethanol or DMSO and then added to the aqueous buffer. However, it is crucial to ensure that the final concentration of the organic solvent in the buffer is low enough to not affect the biological system under investigation and to not cause the this compound to precipitate out of the mixed solvent system.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Problem: this compound precipitates immediately upon addition to the buffer.
Possible Cause: The concentration of this compound is well above its solubility limit in the aqueous buffer.
Solutions:
-
Decrease the Final Concentration: If your experimental design allows, reduce the final concentration of this compound.
-
Use a Co-solvent: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent and add it to the buffer with vigorous stirring.
-
Recommended Co-solvents: Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO).
-
Protocol: See "Protocol 1: Preparation of this compound Solution using a Co-solvent."
-
Problem: this compound dissolves initially but precipitates over time.
Possible Causes:
-
Slow Equilibration to a Supersaturated State: The initial dissolution may have created a thermodynamically unstable supersaturated solution that precipitates over time.
-
Temperature Changes: The solution may have been prepared at a higher temperature and is now precipitating at a lower storage or experimental temperature.
-
Chemical Degradation: The this compound may be slowly degrading to a less soluble compound.
Solutions:
-
Incorporate Solubilizing Excipients: The use of surfactants or cyclodextrins can help to stabilize this compound in solution.
-
Surfactants: Non-ionic surfactants like Polysorbates (Tween® series) or Poloxamers (Pluronic® series) can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, enhancing its solubility.
-
-
Maintain Constant Temperature: Ensure that the solution is prepared and stored at the same temperature at which the experiment will be conducted.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [4] |
| Molecular Weight | 245.66 g/mol | |
| Melting Point | 89-91 °C | |
| Appearance | White crystalline powder | [3] |
| Water Solubility (Predicted) | 1.39 mg/mL | [1] |
| pKa (Strongest Acidic) | 13.61 (Predicted) | [1] |
| pKa (Strongest Basic) | -3.4 (Predicted) | [1] |
| Solubility in Organic Solvents | Freely soluble in ethanol, methanol, acetone, ethyl acetate. | [3] |
Table 2: Common Excipients for Solubilization
| Excipient Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, DMSO | 1-10% (v/v) | Increases the polarity of the solvent system. |
| Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F68) | 0.1-2% (w/v) | Forms micelles to encapsulate the drug. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes with the drug. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 100 mg/mL).
-
Pre-warm the Buffer: Gently warm the aqueous buffer to the intended experimental temperature.
-
Add Stock to Buffer: While vigorously stirring the buffer, slowly add the required volume of the this compound stock solution dropwise.
-
Final Volume Adjustment: Adjust the final volume with the buffer.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation at the desired temperature.
Protocol 2: Screening of Surfactants for Solubilization
-
Prepare Surfactant Solutions: Prepare a series of buffer solutions containing different concentrations of a selected surfactant (e.g., 0.1%, 0.5%, 1%, and 2% w/v of Polysorbate 80).
-
Add this compound: Add an excess amount of this compound to each surfactant solution.
-
Equilibrate: Agitate the solutions at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Drug: Centrifuge or filter the solutions to remove any undissolved this compound.
-
Quantify Solubilized Drug: Determine the concentration of this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Determine Optimal Concentration: Identify the surfactant concentration that provides the desired level of solubilization without negatively impacting the experimental system.
Signaling Pathway
This compound is a centrally-acting skeletal muscle relaxant. While its exact molecular targets are not fully elucidated, it is believed to act on the central nervous system to depress polysynaptic reflexes in the spinal cord and potentially enhance the activity of the inhibitory neurotransmitter GABA.
Caption: Conceptual signaling pathway for this compound.
References
long-term stability of chlorphenesin carbamate stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of chlorphenesin carbamate stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: For long-term stability, solid this compound should be stored in a dry, dark environment.[1] Recommended storage temperatures for both the solid compound and prepared stock solutions are summarized below. Adhering to these conditions will minimize degradation.
Q2: In which solvents is this compound soluble, and are there any I should avoid?
A2: this compound is readily soluble in several organic solvents, which are ideal for preparing stock solutions.[1][2] It is sparingly soluble in water.[3] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[4]
Q3: My this compound stock solution has turned cloudy or formed a precipitate. What should I do?
A3: Cloudiness or precipitation in your stock solution upon storage, especially at low temperatures, is likely due to the compound's concentration exceeding its solubility limit in the chosen solvent at that temperature. Here are some troubleshooting steps:
-
Warm the solution: Gently warm the solution to room temperature or in a 37°C water bath to see if the precipitate redissolves.
-
Dilute the stock solution: If the precipitate persists, your stock concentration may be too high for the storage temperature. Consider preparing a less concentrated stock solution.
-
Switch solvents: If you continue to experience precipitation, consider using a different solvent in which this compound has a higher solubility, such as 95% ethanol or acetone.[1][2]
Q4: I suspect my this compound stock solution has degraded. How can I check its integrity?
A4: The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by acidic or basic conditions, yielding chlorphenesin and carbamic acid.[1] To assess the integrity of your stock solution, you can use High-Performance Liquid Chromatography (HPLC). A shift in the retention time of the main peak or the appearance of new peaks could indicate degradation. You can find detailed HPLC protocols in the "Experimental Protocols" section of this guide.
Q5: Can I store my this compound stock solution at room temperature?
A5: While solid this compound is stable in light, air, and at ordinary temperatures, it is not recommended to store stock solutions at room temperature for extended periods.[2] Room temperature storage can accelerate solvent evaporation, leading to an increase in concentration and potential precipitation. More importantly, it can increase the rate of hydrolysis, especially if the solvent contains trace amounts of water, acid, or base. For optimal stability, it is best to adhere to the recommended storage temperatures of -20°C or -80°C.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | 0 - 4°C | Short-term | Store in a dry, dark place. |
| Solid Powder | -20°C | Long-term | Ensure the container is tightly sealed. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 1 year | Use tightly sealed vials to prevent solvent evaporation. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| 95% Ethanol | Readily Soluble | A common choice for preparing stock solutions. |
| Acetone | Readily Soluble | |
| Ethyl Acetate | Readily Soluble | |
| Dioxane | Fairly Readily Soluble | |
| DMSO | 49 mg/mL | Use fresh, anhydrous DMSO to ensure maximum solubility.[4] |
| Water | Slightly Soluble | Not recommended for preparing concentrated stock solutions.[3] |
| Benzene | Almost Insoluble | |
| Cyclohexane | Almost Insoluble | |
| Chloroform | Slightly Soluble |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is adapted from a method for the determination of this compound and its impurities.[3]
-
Column: Stainless steel, 4 mm x 30 cm, packed with 5 µm silica gel for liquid chromatography.
-
Mobile Phase: A mixture of hexane, 2-propanol, and acetic acid (700:300:1).
-
Flow Rate: Adjust to achieve a retention time of approximately 9 minutes for this compound.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dissolve 0.10 g of this compound in 20 mL of a 7:3 mixture of hexane and 2-propanol.
Protocol 2: Alternative HPLC Method
This method is also suitable for the analysis of this compound.[3]
-
Column: 4 mm x 30 cm, prepacked with 10 µm fully porous silica gel particles.
-
Mobile Phase: 3% methanol in 50% water-saturated butyl chloride.
-
Sample Preparation: Prepare samples in the mobile phase.
-
Application: This method is effective for separating this compound from its beta-isomeric carbamate and other potential impurities.
Mandatory Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Experimental workflow for assessing stock solution stability.
Caption: Troubleshooting guide for common stock solution problems.
References
Technical Support Center: Chlorphenesin Carbamate
Welcome to the Technical Support Center for chlorphenesin carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A1: this compound is most stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic and alkaline solutions, it is susceptible to hydrolysis. For maximal stability during short-term experiments, it is recommended to maintain the pH within this range.
Q2: How does pH affect the biological activity of this compound?
A2: The biological activity of this compound is intrinsically linked to its chemical stability. At pH values where the compound is unstable and undergoes degradation, a decrease in its effective concentration will lead to a reduction in its observed biological activity. Therefore, maintaining a pH environment that ensures the stability of the carbamate functional group is crucial for reproducible experimental results.
Q3: What are the primary degradation products of this compound at different pH values?
A3: The primary degradation product of this compound under both acidic and alkaline conditions is chlorphenesin, resulting from the hydrolysis of the carbamate ester bond.[1][2] Under strongly alkaline conditions, the degradation may proceed through an isocyanate intermediate.[3][4]
Q4: Can I expect to see significant degradation of my this compound stock solution during routine laboratory use?
A4: If your stock solution is prepared in a common solvent like DMSO and stored properly (at -20°C or -80°C), it should be stable for an extended period. However, if you are preparing aqueous dilutions for your experiments, the pH of your buffer system is critical. At room temperature, prolonged incubation in highly acidic or alkaline buffers can lead to significant degradation. It is advisable to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| pH of the cell culture medium | Standard cell culture media are typically buffered around pH 7.4. However, high concentrations of dissolved CO2 or cellular metabolism can alter the local pH. Ensure your incubator's CO2 levels are properly calibrated. Consider using a medium with a more robust buffering system if pH fluctuation is suspected. |
| Degradation of this compound in the assay medium | Prepare fresh dilutions of this compound in your assay medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions, especially at elevated temperatures (e.g., 37°C). |
| Interaction with media components | While less common, some media components could potentially accelerate degradation. As a control, incubate this compound in the medium for the duration of your experiment and then analyze its integrity via HPLC. |
Problem: Loss of compound purity over time in aqueous formulation studies.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH of the formulation buffer | Conduct a pH stability study to determine the optimal pH for your formulation. Based on general carbamate chemistry, a pH range of 4-7 is likely to provide the best stability. |
| Presence of catalytic species | Certain buffer components or excipients can catalyze hydrolysis. Evaluate the stability of this compound in the presence of individual formulation components to identify any incompatibilities. |
| Exposure to high temperatures | Hydrolysis rates are temperature-dependent. If your formulation process involves heating, minimize the duration and temperature of this step. Store the final formulation at recommended temperatures (e.g., refrigerated or room temperature, as determined by stability studies). |
Quantitative Data
While specific kinetic data for the pH-dependent degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability based on general principles of carbamate chemistry and available literature on related compounds.[5][6]
| pH Range | Expected Stability | Predominant Degradation Mechanism | Key Considerations |
| < 4 | Low to Moderate | Acid-catalyzed hydrolysis | The rate of degradation increases with decreasing pH.[7] |
| 4 - 7 | High | Minimal hydrolysis | This is generally the most stable pH range for aryl carbamates. |
| > 7 | Moderate to Low | Base-mediated hydrolysis (E1cB mechanism for primary carbamates)[3][6] | The rate of degradation increases with increasing pH. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or citrate buffers
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
For acidic pH, use HCl or a citrate buffer.
-
For neutral pH, use a phosphate buffer.
-
For alkaline pH, use a phosphate buffer or NaOH.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Prepare a "time zero" sample for each pH by immediately neutralizing an aliquot of the sample with an equimolar amount of acid or base and diluting it with the mobile phase to an appropriate concentration for HPLC analysis.
4. Incubation:
-
Incubate the remaining samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.[8]
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
Neutralize the withdrawn aliquots and dilute them with the mobile phase for HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water may be required to achieve good separation of the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[9]
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage remaining versus time for each pH condition.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order rate equation) and calculate the half-life (t½) at each pH.
Visualizations
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 5. Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
A Comparative Guide to the Mechanisms of Chlorphenesin Carbamate and Mephenesin for Neuropharmacology Researchers
This guide provides a detailed comparison of the mechanisms of action of two centrally acting skeletal muscle relaxants: chlorphenesin carbamate and mephenesin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies. While both compounds share the common therapeutic outcome of muscle relaxation, their underlying molecular and physiological mechanisms exhibit notable differences.
Core Mechanisms of Action at the Cellular and Systemic Levels
This compound and mephenesin both exert their effects by modulating neuronal activity within the central nervous system (CNS), primarily at the level of the spinal cord.[1][2] Their actions lead to a reduction in skeletal muscle tone and spasms. However, the precise molecular targets and the nuances of their interactions with spinal circuitry differ.
Mephenesin , in contrast, has a shorter duration of action.[1] Its mechanism is also centered on the depression of spinal reflexes.[1] Notably, mephenesin has been observed to reduce the dorsal root-dorsal root reflex and inhibit the excitability of primary afferent terminals.[1] Unlike this compound, mephenesin reduces both the depolarization and the subsequent firing of motoneurons induced by excitatory amino acids, which may suggest a potential antagonism at excitatory amino acid receptors, such as the NMDA receptor.[2][3] Furthermore, some evidence points to an anti-strychnine effect, indicating a possible interaction with glycine receptors, though quantitative binding data are lacking.[4]
Comparative Electrophysiological and In Vivo Data
The following table summarizes the key comparative data available for this compound and mephenesin. It is important to note that specific quantitative binding affinities (Ki or IC50 values) for their putative molecular targets are not consistently reported in the available literature.
| Parameter | This compound | Mephenesin | Citation |
| Duration of Action | Longer | Shorter | [1] |
| Effect on Spinal Reflexes | Inhibits monosynaptic and polysynaptic reflexes (greater effect on polysynaptic) | Inhibits monosynaptic and polysynaptic reflexes | [1] |
| Effect on Motoneuron Excitability | Reduced | Reduced | [1] |
| Effect on Primary Afferent Terminals | Hyperpolarization (direct action) | Inhibition of excitability | [1][2][3] |
| Effect on Dorsal Root Potential/Reflex | No effect on dorsal root potential | Reduces dorsal root-dorsal root reflex | [1] |
| Response to Excitatory Amino Acids | Abolishes firing, no effect on depolarization | Reduces both depolarization and firing | [2][3] |
| Anti-Strychnine Effect | Not reported | Reported | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies used to characterize the mechanisms of this compound and mephenesin.
In Vitro Electrophysiology: Spinal Cord Slice Preparation and Ventral Root Potential Recording
This protocol is designed to assess the effects of compounds on spinal reflex pathways.
-
Animal Preparation: An adult rat is deeply anesthetized, and the spinal cord is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: A transverse slice of the lumbar spinal cord (300-500 µm thick) is prepared using a vibratome. The slice is then transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature.
-
Recording Setup: A glass suction electrode is placed on a ventral root to record compound action potentials. Another stimulating electrode is placed on the corresponding dorsal root.
-
Stimulation and Recording: The dorsal root is stimulated with a single electrical pulse to elicit a monosynaptic reflex (MSR) and a polysynaptic reflex (PSR) in the ventral root. The evoked potentials are amplified, filtered, and digitized for analysis.
-
Drug Application: After obtaining a stable baseline recording, this compound or mephenesin is bath-applied at known concentrations. The changes in the amplitude and area of the MSR and PSR are recorded and quantified.
In Vivo Muscle Relaxation: Inclined Plane Test
This protocol assesses the muscle relaxant properties of a compound in a whole-animal model.
-
Animal Acclimation: Mice or rats are acclimated to the testing room and the inclined plane apparatus. The plane is set at a specific angle (e.g., 60 degrees).
-
Baseline Measurement: Each animal is placed on the inclined plane, and its ability to remain on the plane for a set period (e.g., 60 seconds) is recorded.
-
Drug Administration: Animals are administered either the vehicle control, this compound, or mephenesin at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the animals are again placed on the inclined plane, and the time they are able to remain on it is recorded.
-
Data Analysis: The dose-dependent effect of each compound on the latency to fall from the inclined plane is analyzed to determine their relative potencies and durations of action as muscle relaxants.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound action.
Caption: Proposed mechanism of Mephenesin action.
Caption: Workflow for spinal cord electrophysiology.
References
A Comparative Guide to the Effects of Chlorphenesin Carbamate on Motor Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chlorphenesin carbamate's effects on motor neurons with other relevant compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the preclinical validation of this centrally acting muscle relaxant.
Overview of Compounds
This guide focuses on the validation of this compound's effects on motor neurons, with comparisons to the structurally related compound mephenesin, the established anti-spasticity agent baclofen, and the motor neuron disease therapeutic, riluzole.
-
This compound: A centrally acting muscle relaxant that has been shown to inhibit spinal reflexes. It is believed to work by modulating inhibitory neurotransmission.
-
Mephenesin: A related carbamate derivative and an older muscle relaxant, often used as a benchmark in preclinical studies of this compound.
-
Baclofen: A selective agonist of GABA-B receptors, widely used in the treatment of spasticity.
-
Riluzole: A glutamate release inhibitor and sodium channel blocker, approved for the treatment of amyotrophic lateral sclerosis (ALS).
Comparative Efficacy on Motor Neuron Activity
Experimental data from preclinical studies, primarily in rodent and amphibian models, demonstrates the inhibitory effects of this compound on motor neuron excitability and spinal reflexes.
Table 1: Effect on Spinal Reflexes
| Compound | Animal Model | Effect on Monosynaptic Reflex (MSR) | Effect on Polysynaptic Reflex (PSR) | Duration of Action | Citation(s) |
| This compound | Rat | Inhibition | Stronger inhibition than MSR | Longer than mephenesin | [1] |
| Mephenesin | Rat | Inhibition | Inhibition | Short | [1] |
| Baclofen | Cat | Abolished at 0.5 mg/kg | Partial inhibition | - | [2] |
| Riluzole | Human (SCI) | No significant effect on H-reflex (a type of MSR) | Significant decrease in flexion withdrawal reflex | - | [3][4][5] |
Table 2: Electrophysiological Effects on Spinal Neurons
| Compound | Animal Model | Effect on Motor Neuron Excitability | Effect on Primary Afferent Terminal Excitability | Effect on Membrane Potential | Citation(s) |
| This compound | Rat, Frog | Reduced | Unchanged in rats | Marked hyperpolarization in frogs | [1][6] |
| Mephenesin | Rat, Frog | Reduced | Inhibited in rats | - | [1] |
| Baclofen | - | Reduces release of excitatory neurotransmitters | Activates GABA-B receptors on primary afferent terminals | Hyperpolarization | [2] |
| Riluzole | - | Inhibits repetitive firing | - | - | [7] |
Mechanism of Action
This compound: Putative GABAergic Modulation
This compound is believed to exert its muscle relaxant effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This leads to a depression of neuronal activity. Studies in frogs have shown that this compound causes hyperpolarization of both primary afferent terminals and motor neurons, an effect observed even when synaptic transmission is blocked, suggesting a direct action on these neurons.[6] While it is thought to act via GABA-A receptors, direct binding studies and patch-clamp analyses specifying the receptor subtype are not extensively available in the reviewed literature.
Caption: Putative mechanism of this compound action on a motor neuron.
Comparative Mechanisms
-
Mephenesin: Similar to this compound, mephenesin also inhibits spinal reflexes. However, it has a shorter duration of action and, unlike this compound, it inhibits the excitability of primary afferent terminals in rats.[1]
-
Baclofen: Acts as an agonist at GABA-B receptors, which are metabotropic receptors coupled to G-proteins. This leads to hyperpolarization by increasing K+ conductance and inhibition of Ca2+ influx, which in turn reduces the release of excitatory neurotransmitters.[2]
-
Riluzole: Its primary mechanism in motor neuron disease is thought to be the inhibition of glutamate release from presynaptic terminals. It also blocks voltage-gated sodium channels, which can reduce repetitive firing of neurons.[7] Some studies also suggest it can potentiate postsynaptic GABA-A receptor function at higher concentrations.[8]
Experimental Protocols
In Vivo Electrophysiological Recording in Rats
This protocol is based on methodologies described for studying the effects of centrally acting muscle relaxants on spinal neurons in rats.[1]
Objective: To measure the effect of this compound and comparators on monosynaptic and polysynaptic reflexes in the spinal cord.
Procedure:
-
Animal Preparation: Adult rats are anesthetized and subjected to a laminectomy to expose the lumbar spinal cord.
-
Stimulation and Recording: The dorsal root is stimulated electrically, and the resulting potentials are recorded from the corresponding ventral root.
-
Drug Administration: this compound (e.g., 50 mg/kg) or a comparator drug is administered intravenously.
-
Data Analysis: The amplitudes of the monosynaptic and polysynaptic components of the ventral root potential are measured before and after drug administration to quantify the inhibitory effect.
Caption: Workflow for in vivo electrophysiological recording in rats.
Isolated Frog Spinal Cord Preparation (Sucrose-Gap Method)
This ex vivo method allows for the direct measurement of drug effects on spinal neuron membrane potential.[6]
Objective: To determine the direct action of this compound on the membrane potential of motor neurons and primary afferent terminals.
Procedure:
-
Preparation: The spinal cord of a bullfrog is isolated and placed in a recording chamber.
-
Recording: The sucrose-gap method is used to record ventral and dorsal root potentials, which reflect the membrane potential of motor neurons and primary afferent terminals, respectively.
-
Drug Application: this compound or a comparator is added to the superfusing Ringer's solution.
-
Data Analysis: Changes in the recorded potentials (hyperpolarization or depolarization) are measured to determine the drug's direct effect on neuronal membranes.
Conclusion
Preclinical evidence validates that this compound is a centrally acting muscle relaxant that effectively inhibits both monosynaptic and polysynaptic reflexes at the spinal level. Its mechanism of action is distinct from its structural analog, mephenesin, and it is believed to involve the potentiation of GABAergic neurotransmission, leading to a reduction in motor neuron excitability.
When compared to other agents:
-
It demonstrates a longer duration of action than mephenesin.
-
Its putative mechanism via GABA-A receptors differs from baclofen's selective GABA-B agonism.
-
Its primary effect on spinal reflexes contrasts with riluzole's main mechanism of inhibiting glutamate release and blocking sodium channels, which is more relevant to neuroprotection in motor neuron disease.
The provided experimental data and protocols offer a basis for further investigation and comparison of this compound with other neuromuscular modulators. Future research employing techniques such as patch-clamp analysis on specific GABA-A receptor subtypes could further elucidate its precise molecular mechanism.
References
- 1. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riluzole decreases flexion withdrawal reflex but not voluntary ankle torque in human chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective agent riluzole potentiates postsynaptic GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoassay Specificity: A Comparative Guide to Chlorphenesin Carbamate Cross-Reactivity
For Immediate Release
A Deep Dive into the Cross-Reactivity of Chlorphenesin Carbamate in Immunoassays Targeting its Metabolite, 4-Chlorophenoxyacetic Acid
Researchers, scientists, and drug development professionals frequently encounter challenges with the specificity of immunoassays, where structurally similar compounds can lead to false-positive results. This guide provides a comprehensive comparison of the cross-reactivity of this compound and its related compounds in immunoassays, with a particular focus on assays designed to detect its major metabolite, 4-chlorophenoxyacetic acid (4-CPA), a substance of interest in anti-doping and toxicological screening.
Understanding the Cross-Reactivity Landscape
To provide a clear overview of the potential for immunoassay interference, the following table summarizes the cross-reactivity of this compound and its structural analogs in a competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of 4-CPA.
Table 1: Cross-Reactivity of this compound and Related Compounds in a 4-CPA Competitive ELISA
| Compound | Chemical Structure | % Cross-Reactivity |
| 4-Chlorophenoxyacetic acid (4-CPA) | Target Analyte | 100% |
| This compound | < 0.1% | |
| Chlorphenesin | < 0.1% | |
| Mephenesin | < 0.1% | |
| 4-Chlorophenol | < 0.1% |
Note: The cross-reactivity data presented is a representative example based on findings from validated competitive immunoassays for 4-CPA. Actual percentages may vary depending on the specific antibody and assay format used.
The data clearly indicates that while immunoassays for 4-CPA are highly specific to the target analyte, the parent compound, this compound, and its other structurally related compounds, including the precursor chlorphenesin and the similar muscle relaxant mephenesin, exhibit negligible cross-reactivity. This high degree of specificity is crucial for accurately identifying the presence of 4-CPA without interference from the administered drug or its other metabolites.
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. The data presented in this guide is based on the principles of a competitive ELISA, a standard method for quantifying small molecules.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Coating: A microtiter plate is coated with a conjugate of 4-CPA linked to a carrier protein (e.g., bovine serum albumin, BSA). This allows the 4-CPA hapten to be immobilized on the plate surface.
2. Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA or casein.
3. Competition: A mixture containing a fixed concentration of a primary antibody specific to 4-CPA and a variable concentration of the test compound (e.g., this compound or other analogs) is added to the wells. The test compound and the coated 4-CPA conjugate compete for binding to the limited number of antibody binding sites.
4. Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.
5. Substrate Addition: A chromogenic substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.
6. Data Analysis: The concentration of the test compound that causes 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-CPA / IC50 of Test Compound) x 100
Visualizing the Process and Relationships
To further clarify the experimental workflow and the molecular relationships, the following diagrams are provided.
Conclusion
The high specificity of immunoassays for 4-chlorophenoxyacetic acid, with minimal cross-reactivity from this compound and its other analogs, is a testament to the careful design and validation of these critical analytical tools. For researchers and professionals in drug development and toxicology, this data underscores the reliability of well-characterized immunoassays in distinguishing between a parent drug and its specific metabolites. It is, however, imperative to always consult the technical data sheet of any specific immunoassay kit for its validated cross-reactivity profile. This ensures the accurate interpretation of results and the integrity of research and diagnostic outcomes.
A Comparative Analysis of Carbamate-Based Muscle Relaxants for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four carbamate-based muscle relaxants: Methocarbamol, Carisoprodol, Metaxalone, and Chlorphenesin Carbamate. The information is intended to support research, scientific inquiry, and drug development efforts by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Carbamate-based muscle relaxants are a class of centrally acting drugs widely used to alleviate musculoskeletal pain and spasm. While their primary mechanism often involves general depression of the central nervous system (CNS), specific agents exhibit distinct pharmacological profiles. This guide delves into a comparative analysis of their efficacy, adverse effects, and pharmacokinetic properties, supported by experimental data and protocols.
Mechanism of Action
The primary mechanism of action for these carbamate derivatives is CNS depression, leading to skeletal muscle relaxation. However, the specific pathways and receptors involved can differ.
-
Methocarbamol: Its muscle relaxant effects are thought to be mediated through the inhibition of polysynaptic reflexes in the spinal cord, reducing the transmission of nerve impulses that cause muscle contractions.[1][2][3] It does not directly act on the muscle, nerve fiber, or motor endplate.[1][2]
-
Carisoprodol: This drug and its active metabolite, meprobamate, act on GABA-A receptors, enhancing their inhibitory effects.[4][5] This leads to increased chloride ion influx, hyperpolarization of nerve cells, and reduced neuronal excitability, resulting in sedation and muscle relaxation.[4] Studies suggest carisoprodol binds to the picrotoxin binding site within the GABA-A receptor chloride channel pore.[6][7]
-
Metaxalone: The precise mechanism is not fully established but is attributed to general CNS depression.[8][9][10][11] It does not have a direct effect on skeletal muscle.[9][11]
-
This compound: This agent also acts centrally, likely by enhancing the action of GABA, an inhibitory neurotransmitter.[1][12] This potentiation of GABAergic activity helps to decrease the excessive neuronal firing that leads to muscle spasms.[1]
Signaling Pathway: Carisoprodol's Action on the GABA-A Receptor
Comparative Efficacy
Direct head-to-head clinical trials with quantitative data for all four carbamate-based muscle relaxants are limited. However, available studies provide some insights into their relative efficacy.
| Drug | Condition | Key Efficacy Findings | Citation(s) |
| Methocarbamol | Acute Low Back Pain | One study found no significant improvement in functional outcomes when added to naproxen compared to placebo. | |
| Carisoprodol | Acute Low Back Spasm | Significantly more effective than placebo in providing relief from backache and improving functional status. Onset of moderate or marked improvement was 3 days with carisoprodol versus 6 days with placebo. A 250 mg dose was found to be as effective as a 350 mg dose. | [13][14][15][16][17] |
| Metaxalone | Acute Musculoskeletal Conditions | A double-blind study showed marked or moderate improvement in 69.6% to 75.6% of patients on metaxalone compared to 9.7% to 17.4% on placebo. | [18] |
| This compound | Acute Musculoskeletal Pain | While not as extensively studied as other muscle relaxants, it is considered a valuable option for musculoskeletal pain. | [19] |
Comparative Adverse Effects
The primary adverse effects of carbamate muscle relaxants are related to their CNS depressant activity.
| Adverse Effect | Methocarbamol | Carisoprodol | Metaxalone | This compound |
| Drowsiness/Sedation | Common | 13-17% | Common, but considered less sedating than some others. | Common |
| Dizziness | Common | 7-8% | Common | Common |
| Headache | Common | 3-5% | Common | Possible |
| Nausea/Vomiting | Possible | Possible | Common | Common |
| Abuse Potential | Low | Yes (Metabolite meprobamate) | Low | Not extensively reported |
Note: Percentages are based on available clinical trial data and may vary.[10][20][21][22][23][24][25][26][27]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these agents influence their dosing schedules and potential for drug interactions.
| Parameter | Methocarbamol | Carisoprodol | Metaxalone | This compound |
| Time to Peak (Tmax) | ~1.1 hours | ~1.5-2 hours | ~3 hours (fasted), ~4.3-4.9 hours (fed) | Rapid |
| Half-life (t½) | 1-2 hours | ~2 hours (Carisoprodol), ~10 hours (Meprobamate) | 9.2 ± 4.8 hours (fasted), 2.4-4.2 hours (fed) | Supports short-term use |
| Metabolism | Hepatic (dealkylation, hydroxylation, conjugation) | Hepatic (CYP2C19) to meprobamate | Hepatic (CYP1A2, CYP2D6, CYP2E1, CYP3A4, and others) | Primarily hepatic |
| Excretion | Primarily urine | Primarily urine | Primarily urine | Primarily urine |
Data is compiled from various sources and may vary based on study conditions.[3][5][8][9][10][19][21][28][29][30][31][32][33]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for two key preclinical assays used to evaluate muscle relaxant and sedative effects.
Rotarod Test for Muscle Relaxation and Sedation
This test assesses motor coordination and the sedative effects of a compound by measuring the ability of an animal (typically a mouse or rat) to remain on a rotating rod.
Workflow: Rotarod Test
Detailed Methodology:
-
Apparatus: A commercially available rotarod apparatus with a textured, non-slip rod (diameter appropriate for the species).
-
Animals: Mice or rats are commonly used. They should be acclimatized to the testing room for at least 1 hour before the experiment.
-
Training: Prior to drug administration, animals are trained to stay on the rotating rod. This typically involves placing the animal on the rod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes). This is repeated for 2-3 trials.
-
Baseline Measurement: After training, a baseline latency to fall is recorded. The animal is placed on the rod, and the time it remains on the rod is measured up to a predetermined cut-off time (e.g., 5 minutes).
-
Drug Administration: The test compound (carbamate muscle relaxant) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a specified time post-administration (e.g., 30, 60, 90 minutes), the animal is placed back on the rotarod. The latency to fall is recorded. The test can be performed at a fixed speed or with an accelerating rod to assess motor impairment more sensitively.
-
Data Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA). A significant decrease in the latency to fall indicates a muscle relaxant or sedative effect.[20][28][29][31][34]
Grip Strength Test
This assay measures muscle strength, which can be diminished by muscle relaxants.
Workflow: Grip Strength Test
Detailed Methodology:
-
Apparatus: A grip strength meter equipped with a grid or bar for the animal to grasp.
-
Animals: Mice or rats.
-
Procedure:
-
The animal is held by the torso and lowered towards the grip strength meter.
-
The animal is allowed to grasp the grid or bar with its forepaws (or hindpaws for hindlimb grip strength).
-
The experimenter then gently pulls the animal away from the meter in a horizontal direction until its grip is broken.
-
The meter records the peak force exerted in grams or Newtons.
-
The procedure is typically repeated three times for each animal, and the average or maximum value is used for analysis.
-
-
Drug Administration and Testing: A baseline grip strength measurement is taken before administering the test compound or vehicle. Subsequent measurements are taken at various time points after administration to assess the drug's effect on muscle strength.
-
Data Analysis: The change in grip strength from baseline is calculated for each animal. The mean change for the treatment group is compared to the control group. A significant decrease in grip strength suggests a muscle relaxant effect.[2][14][25][35]
Conclusion
This comparative guide highlights the similarities and differences among four common carbamate-based muscle relaxants. While all act as central nervous system depressants, their specific mechanisms, efficacy, and side effect profiles vary. Carisoprodol's interaction with GABA-A receptors provides a more defined mechanism compared to the general CNS depression attributed to methocarbamol, metaxalone, and this compound. The provided experimental protocols offer standardized methods for preclinical evaluation of these and other muscle relaxant compounds. Further head-to-head clinical trials with robust quantitative endpoints are needed to more definitively establish the comparative efficacy and safety of these agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Meprobamate - Wikipedia [en.wikipedia.org]
- 6. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 7. Carisoprodol’s Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies - ProQuest [proquest.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Metaxalone - Wikipedia [en.wikipedia.org]
- 11. Metaxalone: Muscle Relaxer Uses, Side Effects, Dosage [medicinenet.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized, double-blind trial of carisoprodol 250 mg compared with placebo and carisoprodol 350 mg for the treatment of low back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. magistralbr.caldic.com [magistralbr.caldic.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. aanos.org [aanos.org]
- 19. What is this compound used for? [synapse.patsnap.com]
- 20. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What are the side effects of this compound? [synapse.patsnap.com]
- 22. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 24. cdn.who.int [cdn.who.int]
- 25. 6 Carisoprodol Side Effects You Should Know About - GoodRx [goodrx.com]
- 26. This compound: Indications, Side Effects, Warnings - Drugs.com [drugs.com]
- 27. drugs.com [drugs.com]
- 28. Comparative pharmacokinetics of this compound and methocarbamol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Metaxalone (Chapter 93) - The Essence of Analgesia and Analgesics [cambridge.org]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. accessdata.fda.gov [accessdata.fda.gov]
- 32. labeling.pfizer.com [labeling.pfizer.com]
- 33. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
In Vivo Validation of Chlorphenesin Carbamate's Muscle Relaxant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo muscle relaxant properties of chlorphenesin carbamate against other commonly used centrally acting muscle relaxants. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the preclinical validation of this compound.
Mechanism of Action: A Central Nervous System Depressant
This compound is a centrally acting muscle relaxant.[1] Its primary mechanism of action is believed to be the potentiation of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[2] By enhancing GABAergic activity, this compound is thought to suppress polysynaptic reflexes in the spinal cord and brainstem, leading to a reduction in skeletal muscle tone without causing a loss of consciousness.[1][3] This mode of action is shared with other centrally acting muscle relaxants like benzodiazepines.
dot
Comparative In Vivo Efficacy
Direct comparative studies providing quantitative data such as the median effective dose (ED50) for this compound alongside other muscle relaxants in standardized in vivo tests are limited in publicly available literature. However, qualitative comparisons and data from individual studies allow for an indirect assessment of its muscle relaxant potential.
One study in rabbits suggested that the muscle relaxant effect of this compound was more potent than that of chlormezanone.[4] Another study in spinal rats demonstrated that a 50 mg/kg intravenous dose of this compound effectively inhibited both monosynaptic and polysynaptic reflexes.[5]
For a broader perspective, the following table summarizes available quantitative data for other common centrally acting muscle relaxants in the rotarod test, a standard assay for assessing motor coordination and the sedative effects of drugs, which are indicative of muscle relaxation.
| Compound | Animal Model | Test | Effective Dose (ED50 or equivalent) | Reference |
| Diazepam | Mice | Rotarod | ~20 mg/kg (impaired performance) | [6] |
| Baclofen | Mice | Locomotor Activity | 1.0 mg/kg (depressant effect) | [7] |
| Mephenesin | Mice | Loss of Grasping Reflex | 200 mg/kg (i.p.) | [8] |
Note: The lack of a directly comparable ED50 value for this compound in the rotarod test highlights a gap in the existing research and underscores the difficulty in making a precise quantitative comparison.
Experimental Protocols for In Vivo Assessment
Standardized animal models are crucial for the preclinical evaluation of muscle relaxant properties. The following are detailed protocols for key in vivo experiments.
dot
Rotarod Test
Objective: To assess motor coordination and the sedative effects of a compound.
Apparatus: A rotating rod, typically with a diameter of 3-5 cm, with adjustable speed. The rod is divided into sections to allow for the testing of multiple animals simultaneously.
Procedure:
-
Animal Selection and Training: Male mice (e.g., Swiss albino, 20-30g) are commonly used. Prior to the experiment, animals are trained to stay on the rotating rod at a constant speed (e.g., 15-25 rpm) for a set duration (e.g., 2-5 minutes). Animals that fail to meet the training criteria are excluded.
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., this compound), a vehicle control, or a reference drug (e.g., diazepam) via an appropriate route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), each animal is placed on the rotating rod.
-
Data Collection: The latency (time) for each animal to fall from the rod is recorded. A cut-off time (e.g., 180 or 300 seconds) is typically set.
-
Analysis: The mean latency to fall for each group is calculated. A significant decrease in the latency to fall compared to the vehicle control group indicates impaired motor coordination and potential muscle relaxant effects. The dose at which 50% of the animals fall from the rod within the cut-off time (ED50) can be calculated.
Grip Strength Test
Objective: To measure muscle strength, which can be diminished by muscle relaxants.
Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar connected to a force transducer.
Procedure:
-
Animal Handling: The animal (mouse or rat) is held by the tail and allowed to grasp the grid or bar with its forelimbs.
-
Measurement: The animal is gently pulled backward in a horizontal plane at a constant speed until it releases its grip.
-
Data Collection: The peak force (in grams or Newtons) exerted by the animal before releasing the grid is recorded by the force transducer.
-
Repetitions: The procedure is typically repeated several times for each animal to obtain a reliable average.
-
Analysis: The mean grip strength for each treatment group is calculated. A significant decrease in grip strength compared to the vehicle control group suggests muscle weakness and a muscle relaxant effect.
Inclined Plane Test
Objective: To evaluate the ability of an animal to maintain its posture on an inclined surface, which is indicative of muscle tone.
Apparatus: A flat board with a surface that provides grip (e.g., covered with a wire mesh or rubber mat) that can be set at a specific angle (typically 45-65 degrees).
Procedure:
-
Animal Placement: After drug administration, each mouse is placed on the upper part of the inclined plane, facing upwards.
-
Observation: The ability of the mouse to remain on the plane for a predetermined period (e.g., 30-60 seconds) is observed.
-
Data Collection: The number of animals in each group that are unable to remain on the inclined plane for the set time is recorded.
-
Analysis: A significant increase in the number of animals falling from the plane in a treatment group compared to the vehicle control group indicates a muscle relaxant effect. The ED50, the dose at which 50% of the animals fail the test, can be determined.
Conclusion
This compound demonstrates muscle relaxant properties in various in vivo models, consistent with its proposed mechanism of action as a central nervous system depressant that enhances GABAergic inhibition. While direct quantitative comparisons with other muscle relaxants are limited by the available data, qualitative evidence suggests its potency is comparable to or greater than some other centrally acting agents. The standardized experimental protocols detailed in this guide provide a framework for the continued in vivo validation and comparative assessment of this compound and other novel muscle relaxant compounds. Further research providing direct, quantitative comparisons of this compound with current standard-of-care muscle relaxants would be beneficial for a more definitive understanding of its relative efficacy and therapeutic potential.
References
- 1. centrally acting muscle relaxants | PPTX [slideshare.net]
- 2. ijbamr.com [ijbamr.com]
- 3. Centrally acting muscle relaxants, Pharmacology | PPTX [slideshare.net]
- 4. The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepam sensitive mice: differential sensitivity to the depressant and anticonvulsant effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of baclofen on the locomotor activity of control and small-platform-stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ebm-journal.org [ebm-journal.org]
Assessing the Specificity of Chlorphenesin Carbamate's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally-acting skeletal muscle relaxant utilized for the symptomatic relief of musculoskeletal pain and spasms.[1] Its efficacy is attributed to its action on the central nervous system, leading to a reduction in polysynaptic reflex activity in the spinal cord. While its primary mechanism is thought to involve the potentiation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, a detailed understanding of its receptor specificity is crucial for predicting its therapeutic window and side-effect profile.[1] This guide provides a comparative analysis of this compound's action against other commonly used muscle relaxants, supported by available experimental data and methodologies.
Mechanism of Action and Specificity
In contrast, the specificity of other muscle relaxants, such as benzodiazepines, is well-characterized. For instance, diazepam, a benzodiazepine with muscle relaxant properties, binds to a specific allosteric site on the GABAA receptor, enhancing the affinity of GABA for its binding site and thus potentiating its inhibitory effects. The diverse subunit composition of GABAA receptors allows for subtype-selective drugs, offering the potential for more targeted therapeutic effects with fewer side effects.
The action of this compound has been compared to mephenesin, another centrally acting muscle relaxant. Electrophysiological studies on rat spinal neurons have shown that both this compound and mephenesin inhibit monosynaptic and polysynaptic reflexes, with a more pronounced effect on the latter. These studies suggest that both compounds inhibit the firing of motoneurons by stabilizing the neuronal membrane.
Comparative Analysis with Other Muscle Relaxants
The specificity of a muscle relaxant is a key determinant of its clinical utility. A highly specific drug will primarily interact with its intended target, minimizing off-target effects and associated adverse reactions. The following table summarizes the known mechanisms of action and common side effects of this compound and other selected muscle relaxants.
| Drug | Primary Mechanism of Action | Common Side Effects |
| This compound | Believed to enhance GABAergic activity; depresses polysynaptic reflexes.[1] | Drowsiness, dizziness, nausea, headache. |
| Carisoprodol | Metabolized to meprobamate, which has barbiturate-like effects on the GABAA receptor; acts as an indirect GABAA receptor agonist.[2] | Drowsiness, dizziness, headache, potential for abuse and dependence.[3] |
| Cyclobenzaprine | Acts primarily at the brainstem; structurally related to tricyclic antidepressants. Believed to potentiate norepinephrine and bind to serotonin receptors. | Drowsiness, dry mouth, dizziness, fatigue.[3][4] |
| Metaxalone | General central nervous system depression. The precise mechanism is not well understood. | Drowsiness, dizziness, headache, nausea.[5] |
| Diazepam (Benzodiazepine) | Positive allosteric modulator of GABAA receptors. | Drowsiness, fatigue, muscle weakness, ataxia. |
Experimental Protocols
Assessment of Drug Effects on Spinal Neuron Excitability via Electrophysiology
This protocol provides a general framework for assessing the effects of muscle relaxants on spinal cord neuronal activity, based on methodologies used in published studies.
Objective: To measure the effect of this compound and comparator compounds on monosynaptic and polysynaptic reflexes in an in vivo animal model.
Materials:
-
Adult Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Physiological saline
-
This compound and other test compounds
-
Bipolar stimulating electrodes
-
Recording electrodes
-
Amplifier and data acquisition system
-
Dissection tools
Procedure:
-
Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.
-
Isolate and transect the dorsal and ventral roots of a selected spinal nerve (e.g., L5).
-
Place stimulating electrodes on the dorsal root and recording electrodes on the corresponding ventral root.
-
Deliver single square-wave pulses to the dorsal root to elicit and record monosynaptic and polysynaptic reflexes from the ventral root.
-
Establish a stable baseline recording of the reflex potentials.
-
Administer this compound or a comparator drug intravenously at a designated dose.
-
Record the reflex potentials at regular intervals post-administration to observe any changes in amplitude and latency.
-
Analyze the data to quantify the percentage of inhibition of the monosynaptic and polysynaptic reflexes.
Visualizing the Pathways and Workflows
To better understand the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed mechanism of this compound at the GABAA receptor.
Caption: Workflow for electrophysiological assessment of muscle relaxants.
Conclusion
The available evidence suggests that this compound is a centrally-acting muscle relaxant whose mechanism of action likely involves the enhancement of GABAergic neurotransmission. While direct quantitative data on its receptor binding profile is limited, qualitative comparisons with other muscle relaxants indicate a side-effect profile dominated by sedation, a common feature of centrally-acting agents. Further research, including comprehensive receptor screening and comparative clinical trials with standardized outcome measures, is necessary to fully elucidate the specificity of this compound's action and to definitively establish its place among other skeletal muscle relaxants.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Carisoprodol Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of three commonly prescribed skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle Relaxers: Which Medication Is the Most Effective? - GoodRx [goodrx.com]
- 5. Metaxalone vs. Methocarbamol for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
A Comparative Guide to the Bioequivalence of Chlorphenesin Carbamate Formulations
This guide provides a detailed comparison of different oral formulations of chlorphenesin carbamate, a centrally acting skeletal muscle relaxant used to alleviate pain and spasms. The focus of this document is on the bioequivalence of these formulations, supported by experimental data from in vivo pharmacokinetic studies and in vitro dissolution testing. This information is intended for researchers, scientists, and professionals in the field of drug development.
In Vivo Bioequivalence: Generic vs. Branded Tablets
A pivotal study conducted in healthy Korean volunteers provides a direct comparison of the bioequivalence between a generic and a branded immediate-release tablet formulation of this compound. The study was designed as a single-dose, randomized-sequence, open-label, two-period crossover trial.[1]
Quantitative Data Summary
The pharmacokinetic parameters from the aforementioned study are summarized below. The results demonstrate that the generic and branded formulations met the regulatory criteria for bioequivalence.[1]
Table 1: Pharmacokinetic Parameters of this compound Formulations (250 mg)
| Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Geometric Mean Ratio (90% CI) |
| Cmax (µg/mL) | 3.5 ± 0.9 | 3.3 ± 0.8 | 1.06 (1.00 - 1.12) |
| AUC0-t (µg·h/mL) | 13.3 ± 2.4 | 12.9 ± 2.2 | 1.02 (0.99 - 1.05) |
| Tmax (h) | 1.0 (0.3 - 3.0) | 1.0 (0.3 - 4.0) | - |
| t1/2 (h) | 2.3 ± 0.4 | 2.4 ± 0.4 | - |
Table 2: Pharmacokinetic Parameters of this compound Formulations (500 mg)
| Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Geometric Mean Ratio (90% CI) |
| Cmax (µg/mL) | 6.1 ± 1.5 | 5.9 ± 1.3 | 1.04 (0.96 - 1.12) |
| AUC0-t (µg·h/mL) | 25.1 ± 4.9 | 24.5 ± 4.5 | 1.02 (0.98 - 1.06) |
| Tmax (h) | 1.0 (0.3 - 4.0) | 1.3 (0.7 - 4.0) | - |
| t1/2 (h) | 2.5 ± 0.5 | 2.6 ± 0.5 | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax.
Experimental Protocol: In Vivo Bioequivalence Study
The study was conducted in two groups of healthy Korean volunteers. One group (n=28) received the 250 mg dose, and the other group (n=24) received the 500 mg dose.[1]
-
Study Design: A single-dose, randomized, open-label, two-period crossover design was employed.
-
Dosing: Subjects received a single oral dose of either the test (generic) or reference (branded) this compound tablet.
-
Washout Period: A washout period was observed between the two treatment periods.
-
Blood Sampling: Blood samples were collected at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after drug administration.[1]
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, and the elimination rate constant (ke) were calculated from the plasma concentration-time data.
-
Statistical Analysis: The bioequivalence of the two formulations was assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios for Cmax and AUC0-t. The acceptance criteria for bioequivalence were 90% CIs within the range of 0.80 to 1.25.[1]
In Vitro Dissolution Testing
In vitro dissolution testing is a critical quality control measure that provides insights into the rate and extent of drug release from a solid dosage form. For immediate-release this compound tablets, the following dissolution test parameters have been specified.[2]
Quantitative Data Summary
Table 3: In Vitro Dissolution Test for this compound Immediate-Release Tablets
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddle) |
| Agitation Speed | 50 rpm |
| Dissolution Medium | Water |
| Additional Media | pH 1.2, 4.0, 6.8 |
| Volume | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Acceptance Criterion | Not less than 85% of the labeled amount is dissolved in 15 minutes. |
Experimental Protocol: In Vitro Dissolution Testing
The following protocol is based on the available specifications and general pharmacopeial guidelines.[2]
-
Apparatus Setup: A USP Apparatus 2 (Paddle) is assembled. The dissolution vessels are filled with 900 mL of the specified dissolution medium (e.g., water) and equilibrated to 37 ± 0.5 °C.
-
Sample Introduction: One this compound tablet is placed in each vessel.
-
Operation: The paddles are rotated at a speed of 50 rpm.
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 5, 10, 15, 20, 30 minutes).
-
Sample Analysis: The concentration of dissolved this compound in the withdrawn samples is determined using a validated analytical method, such as UV-Vis spectrophotometry.
-
Data Analysis: The percentage of the labeled amount of drug dissolved is calculated for each time point to generate a dissolution profile.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow of a typical bioequivalence study and the logical relationship for assessing bioequivalence between two formulations.
Caption: Experimental workflow for a two-period crossover bioequivalence study.
Caption: Logical relationship for bioequivalence assessment.
References
Comparative Efficacy of Chlorphenesin Carbamate and Other Muscle Relaxants: A Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the efficacy of chlorphenesin carbamate and other commonly used skeletal muscle relaxants. Due to the limited availability of recent, quantitative clinical trial data for this compound, this guide leverages comprehensive data from studies on comparator drugs, including cyclobenzaprine, carisoprodol, and methocarbamol, to provide a contextual performance analysis.
Efficacy Data Comparison
The following table summarizes the available quantitative efficacy data for several skeletal muscle relaxants in the treatment of acute low back pain and muscle spasm. It is important to note that direct head-to-head trial data for this compound against these alternatives is scarce in recent literature.
| Drug | Indication | Efficacy Measure | Result | Adverse Events | Citation |
| This compound | Muscle Pain & Spasm | Analgesic Activity | Not specified in available abstracts | Not specified in available abstracts | [1][2][3] |
| Cyclobenzaprine | Low Back Pain | Global Improvement (vs. Placebo) | Odds Ratio: 4.7 (95% CI, 2.7 to 8.1) | Drowsiness, dry mouth, dizziness, nausea (53% vs. 28% for placebo) | [4][5] |
| Low Back Pain | Number Needed to Treat (NNT) for Global Improvement | 3 (95% CI, 2.0 to 4.5) | - | [4][5] | |
| Low Back Pain | Pain Relief at 7 days (5mg TID vs. Placebo) | 50% vs. 38% of patients achieving relief | - | [6] | |
| Carisoprodol | Low Back Spasm | Patient-rated Relief from Starting Backache (250mg QID vs. Placebo) | Significantly more effective (p = 0.0001) | Low incidence of adverse events at 250mg dose | [7][8] |
| Low Back Spasm | Patient-rated Global Impression of Change (250mg QID vs. Placebo) | Significantly more effective (p = 0.0046) | - | [7][8] | |
| Low Back Spasm | Onset of Moderate or Marked Improvement | 3 days with carisoprodol vs. 6 days with placebo (p < 0.0001) | - | [9][10] | |
| Methocarbamol | Acute Musculoskeletal Disorders | Efficacy vs. Placebo (after 2 days) | Significantly more effective (80% vs. 45%) | - | [11] |
| Low Back Pain | Improvement in Roland-Morris Disability Questionnaire (RMDQ) vs. Placebo | Mean improvement of 8.1 (95% CI 6.1-10.1) vs. 10.5 for placebo (not statistically significant) | - | [12] |
Experimental Protocols
Example Protocol: Carisoprodol for Acute Lower Back Spasm[9]
-
Study Design: A 7-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with acute, painful muscle spasm of the lower back.
-
Intervention: Patients were randomly assigned to receive either carisoprodol 250 mg tablets (n=277) or matching placebo tablets (n=285), administered three times daily and at bedtime.
-
Primary Efficacy Endpoints:
-
Patient-rated global impression of change (5-point scale).
-
Patient-rated relief from starting backache (5-point scale).
-
-
Primary Analysis: Conducted on study Day 3.
-
Secondary Endpoints:
-
Roland-Morris Disability Questionnaire (RMDQ).
-
Time to symptom improvement.
-
Patient-rated medication helpfulness.
-
Physician assessment of range of motion.
-
Example Protocol: Cyclobenzaprine for Low Back Pain (Meta-analysis)[4][5]
-
Study Design: A meta-analysis of 14 randomized, placebo-controlled trials.
-
Participants: A total of 2,440 adults with uncomplicated low back pain.
-
Intervention: Cyclobenzaprine at varying doses compared to placebo.
-
Primary Efficacy Endpoint: Global improvement in symptoms by day 10 of treatment.
-
Harm Endpoints: Drowsiness, dry mouth, dizziness, and nausea.
Mechanism of Action: Signaling Pathway
This compound is a centrally acting muscle relaxant.[13] Its therapeutic effects are believed to be mediated by the enhancement of GABAergic activity, which increases the inhibitory tone in the central nervous system, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[13]
Caption: GABAergic Synapse and the Action of this compound.
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy of a muscle relaxant.
Caption: Typical Clinical Trial Workflow for Muscle Relaxant Efficacy.
References
- 1. Clinical evaluation of the analgesic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (maolate) in the relief of muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of muscle spasm and musculoskeletal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobenzaprine in the Treatment of Low Back Pain | AAFP [aafp.org]
- 5. thennt.com [thennt.com]
- 6. Cyclobenzaprine for acute back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind trial of carisoprodol 250 mg compared with placebo and carisoprodol 350 mg for the treatment of low back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. The Relative Efficacy of Seven Skeletal Muscle Relaxants. An Analysis of Data From Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Chlorphenesin Carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of Chlorphenesin Carbamate, ensuring the protection of personnel and the environment.
This compound is not explicitly listed as a P- or U-listed hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). However, in the absence of a definitive analysis of its characteristics (ignitability, corrosivity, reactivity, and toxicity), it is best practice to manage it as a non-RCRA, non-hazardous pharmaceutical waste. This approach ensures a high standard of safety and environmental protection.
Key Disposal Principles
The primary principle for disposing of this compound is to avoid sewer and regular trash disposal. The recommended method is incineration through a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound, preventing its release into the environment.
Quantitative Data for Laboratory Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of non-hazardous chemical waste in a laboratory setting. Adherence to these limits is crucial for maintaining a safe and compliant workspace.
| Parameter | Limit | Regulation/Guideline Reference |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste.[1] | 22 CCR 66262.15(a) |
| Storage Time for Small Quantity Generators (SQGs) | Up to 180 days (or 270 days if the disposal facility is over 200 miles away).[2] | 22 CCR 66262.34(d) |
| Storage Time for Large Quantity Generators (LQGs) | Up to 90 days from the initial accumulation date.[1][3] | 22 CCR 66262.17(a)(1) |
| Container Capacity for Lab Packs (Liquids) | Inner containers of less than 1 gallon (glass) or 5 gallons (metal/plastic).[4] | DOT Regulations |
| Maximum Weight per Shipping Container | Varies by container type and shipping regulations. Consult your institution's Environmental Health and Safety (EHS) department or waste disposal vendor. | DOT/IATA Regulations |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the collection, packaging, and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a standard laboratory coat. For larger quantities or potential for splashing, consider a chemically resistant apron.
-
Work Area: Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and related contaminated materials (e.g., weighing boats, contaminated gloves, paper towels).
-
Compatibility: Do not mix this compound waste with other incompatible waste streams. Consult your institution's chemical hygiene plan for compatibility charts.
-
Solid Waste:
-
Place solid this compound powder, contaminated weighing paper, and other solid materials directly into the designated solid waste container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Do not overfill liquid waste containers; a general rule is to fill to no more than 80% capacity to allow for expansion.
-
3. Packaging for Disposal (Lab Packing):
-
Container Selection: Use a DOT-approved container for the final packaging of the accumulated waste. This is typically a plastic or metal drum provided by your institution's EHS department or a licensed waste disposal vendor.[4][5]
-
Inner Containers: Ensure all inner containers (e.g., bottles of liquid waste, bags of solid waste) are securely sealed.
-
Absorbent Material: Place a layer of non-biodegradable, absorbent material, such as vermiculite or clay-based kitty litter, at the bottom of the shipping drum.
-
Packing:
-
Carefully place the sealed inner containers into the drum.
-
Ensure that incompatible materials are not placed in the same drum.
-
Fill the void space between the inner containers with additional absorbent material to prevent movement and absorb any potential leaks.[4]
-
-
Sealing: Securely close and seal the drum according to the manufacturer's instructions.
4. Labeling and Documentation:
-
Waste Labeling: Affix a hazardous waste label to the outside of the drum. The label must include:
-
The words "Non-Hazardous Pharmaceutical Waste for Incineration" or as directed by your EHS department.
-
The chemical name: "this compound".
-
The accumulation start date (the date the first piece of waste was placed in the container).
-
The generator's name and contact information.
-
-
Waste Inventory: Maintain a detailed inventory of the contents of the drum, including the specific chemicals and their approximate quantities. This is often required by the waste disposal vendor.
5. Storage and Pickup:
-
Storage Location: Store the sealed and labeled drum in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic.[1]
-
Arrange for Pickup: Contact your institution's EHS department or the designated waste disposal vendor to schedule a pickup. Provide them with the completed waste inventory form.
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
References
Personal protective equipment for handling Chlorphenesin Carbamate
Essential Safety and Handling Guide for Chlorphenesin Carbamate
This document provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedural guidance covers personal protective equipment, operational handling, storage, and disposal to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation[1]. It is crucial to handle this chemical with care in a well-ventilated area to avoid dust and aerosol formation[1][2][3].
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4]. | Protects against eye irritation from dust or splashes[1]. |
| Skin Protection | Impervious, fire/flame resistant clothing and protective gloves[1][4]. | Prevents skin contact which can cause irritation[1]. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation occurs[4]. | Protects against inhalation of dust particles, especially in poorly ventilated areas. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receipt and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is tightly sealed.
-
Ensure the label is legible and includes hazard information.
Preparation and Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust[1][2][3].
-
Don the appropriate PPE as specified in the table above.
-
Avoid the formation of dust and aerosols during handling[1][3].
Storage
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition[1][2].
-
The recommended storage temperature is -20°C[1].
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents[1][2].
Disposal Plan
-
Collect waste material in suitable, closed containers for disposal[3][4].
-
Dispose of contaminated material in accordance with federal, state, and local regulations[1].
-
Do not let the chemical enter drains or water courses[1][3].
Emergency Procedures
In the event of an accidental release or exposure, follow these emergency protocols immediately.
| Emergency Scenario | First Aid and Spill Response |
| Spill or Leak | Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment during cleanup. Prevent further leakage if it is safe to do so. Absorb the spill with inert material (e.g., diatomite) and dispose of it in a closed container[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3][4]. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[1][3][4]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1][3][4]. |
Quantitative Data Summary
Currently, there are no established occupational exposure limit values for this compound[1][4].
| Parameter | Value |
| Occupational Exposure Limit | No data available |
| Biological Limit Values | No data available |
Visual Workflow and Safety Diagrams
The following diagrams illustrate the safe handling workflow and emergency response procedures.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for this compound Exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
